9-(4-Bromophenyl)-10-phenylanthracene
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-(4-bromophenyl)-10-phenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFCHUHQZQRSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622777 | |
| Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625854-02-6 | |
| Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Route for 9-(4-Bromophenyl)-10-phenylanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis route for 9-(4-Bromophenyl)-10-phenylanthracene, a key intermediate in the development of materials for organic light-emitting diodes (OLEDs) and other advanced applications.[1][2] The synthesis involves a multi-step process, primarily utilizing the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4][5][6][7][8]
Overview of the Synthetic Strategy
The most common and efficient synthesis of this compound is a three-step sequence starting from commercially available 9-bromoanthracene. The overall workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 9-Phenylanthracene
This step involves the Suzuki-Miyaura cross-coupling of 9-bromoanthracene with phenylboronic acid.
Reaction Scheme: Anthracene, 9-bromo- + Phenylboronic acid → 9-Phenylanthracene
Procedure: In a 100 mL flask, 9-bromoanthracene (3 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 140 mg, 0.12 mmol), and anhydrous toluene (32 mL) are combined.[9] A 2 M aqueous solution of potassium carbonate (K₂CO₃, 16 mL) and ethanol (8 mL) are then added.[9] The mixture is refluxed under a nitrogen atmosphere for 48 hours. After cooling to room temperature, the reaction is quenched with a dilute hydrochloric acid solution and extracted with dichloromethane (CH₂Cl₂). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a mixture of dichloromethane and petroleum ether (1:4, v/v) to yield 9-phenylanthracene as a white powder.[9]
Step 2: Synthesis of 9-Bromo-10-phenylanthracene
This step involves the electrophilic bromination of 9-phenylanthracene using N-bromosuccinimide (NBS).
Reaction Scheme: 9-Phenylanthracene + N-Bromosuccinimide → 9-Bromo-10-phenylanthracene
Procedure: 9-Phenylanthracene (2.5 g, 9.83 mmol) is dissolved in 80 mL of chloroform (CHCl₃).[9] N-Bromosuccinimide (NBS, 2.1 g, 11.8 mmol) is added to the solution. The mixture is heated to 60°C and stirred for 2 hours under a nitrogen atmosphere.[9] After cooling to room temperature, 20 mL of water is added, and the mixture is extracted with dichloromethane. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated by rotary evaporation. The crude product is recrystallized from methanol to afford 9-bromo-10-phenylanthracene as a green-yellow powder.[9]
Step 3: Synthesis of this compound
The final step is another Suzuki-Miyaura cross-coupling reaction, this time between 9-bromo-10-phenylanthracene and (4-bromophenyl)boronic acid.
Reaction Scheme: 9-Bromo-10-phenylanthracene + (4-Bromophenyl)boronic acid → this compound
Procedure: Note: A specific detailed protocol for this exact reaction was not found in the search results. The following procedure is a general method based on similar Suzuki-Miyaura couplings of substituted anthracenes.[3][4][10]
In a Schlenk flask, 9-bromo-10-phenylanthracene (1.0 mmol), (4-bromophenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture of toluene (8 mL), tetrahydrofuran (THF, 2 mL), and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 2.0 mmol) is added via syringe. The reaction mixture is heated to reflux (approximately 80-90°C) and stirred for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.
Table 1: Reactants and Reaction Conditions
| Step | Limiting Reagent | Molar Ratio (Limiting:Other) | Catalyst | Base | Solvent | Temperature | Time |
| 1 | 9-Bromoanthracene | 1 : 1.5 (Phenylboronic acid) | Pd(PPh₃)₄ (1 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 48 h |
| 2 | 9-Phenylanthracene | 1 : 1.2 (NBS) | - | - | Chloroform | 60°C | 2 h |
| 3 | 9-Bromo-10-phenylanthracene | 1 : 1.2 ((4-Bromophenyl)boronic acid) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/THF/H₂O | Reflux | 18-24 h |
Table 2: Product Characterization and Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Spectroscopic Data |
| 9-Phenylanthracene | C₂₀H₁₄ | 254.33 | White powder | 81.9%[9] | ¹H NMR, EI-MS[9] |
| 9-Bromo-10-phenylanthracene | C₂₀H₁₃Br | 333.22 | Green-yellow powder | 61.2%[9] | ¹H NMR, EI-MS[9][11] |
| This compound | C₂₆H₁₇Br | 409.32 | Slight yellow solid | Not specified | ¹H NMR, ¹³C NMR, MS[1][12][13] |
Table 3: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR | Data available, but specific shifts vary with solvent and instrument.[13] |
| ¹³C NMR | Data available, but specific shifts vary with solvent and instrument.[14] |
| Mass Spec (EI-MS) | Calculated for C₂₆H₁₇Br: 408.0514; Found: (Data not explicitly provided in search results) |
| Purity | ≥98.0%[15] |
| CAS Number | 625854-02-6[1][12] |
Signaling Pathways and Logical Relationships
The core chemical transformation in this synthesis is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway in organometallic chemistry.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C26H17Br | CID 22138275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 625854-02-6 | this compound - Synblock [synblock.com]
- 13. Anthracene, 9-?(4-?bromophenyl)?-?10-?phenyl-(625854-02-6) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Photophysical Properties of 9-(4-Bromophenyl)-10-phenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Bromophenyl)-10-phenylanthracene is a substituted aromatic hydrocarbon belonging to the family of anthracene derivatives. These compounds are of significant interest in the field of organic electronics, particularly for their applications in Organic Light-Emitting Diodes (OLEDs). The strategic substitution on the anthracene core allows for the tuning of their photophysical and electronic properties, making them suitable as blue-emitting materials. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, its synthesis, and the experimental protocols for its characterization. While specific experimental data for this exact compound is not extensively available in the public domain, this guide will draw upon data from closely related 9,10-disubstituted anthracene derivatives to provide a well-rounded understanding of its expected behavior.
Chemical and Physical Properties
This compound is a solid, often appearing as a slight yellow powder, and is known for its stability and functionality in organic electronic applications.[1] Its core structure consists of a phenyl group and a bromophenyl group attached to the 9 and 10 positions of an anthracene molecule. The presence of the bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored properties.[1]
| Property | Value | Reference |
| CAS Number | 625854-02-6 | [1][2] |
| Molecular Formula | C₂₆H₁₇Br | [1][2] |
| Molecular Weight | 409.32 g/mol | [2] |
| Boiling Point | 161 °C | [1] |
| Flash Point | 106 °C | [1] |
Synthesis
The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a versatile method for creating 9-arylanthracenes from readily available starting materials.[3] The general approach involves the reaction of a 9-haloanthracene with an arylboronic acid in the presence of a palladium catalyst and a base.[3]
A plausible synthetic route for this compound involves the Suzuki coupling of 9-bromo-10-phenylanthracene with 4-bromophenylboronic acid.
Photophysical Properties
The photophysical properties of 9,10-disubstituted anthracene derivatives are central to their application in OLEDs. These properties, including absorption, emission, quantum yield, and fluorescence lifetime, are highly dependent on the nature of the substituents at the 9 and 10 positions.
Absorption and Emission Spectra
Substituted anthracenes typically exhibit strong absorption in the UV region with characteristic vibronic structures. The emission spectra are often a mirror image of the absorption spectra and are located in the blue region of the visible spectrum. For many 9,10-diaryl anthracene derivatives used in OLEDs, the emission peaks are in the range of 430-480 nm, making them suitable as blue emitters.[4]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For OLED applications, a high quantum yield is desirable for efficient light emission. Anthracene derivatives used in OLEDs often exhibit high quantum yields, in some cases approaching unity.[11] The fluorescence lifetimes of these compounds are typically in the nanosecond range.[12]
Comparative Photophysical Data of Related Anthracene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent |
| 9,10-Bis(phenylethynyl)anthracene | 451.2 | - | 1.0 | Cyclohexane |
| 9,10-Diphenylanthracene | 372.5 | - | 1.0 | Cyclohexane |
| 9,10-Bis(4-methoxyphenyl)anthracene | - | < 477 | > 0.52 | CH₂Cl₂ |
| 9,10-Bis(4-formylphenyl)anthracene | - | < 477 | > 0.52 | CH₂Cl₂ |
This table presents data for related compounds to provide a context for the expected properties of this compound. Data for the target compound is not available in the cited literature.
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key experimental techniques.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of the compound.
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.[13][14][15][16][17]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or toluene). The concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.[11]
-
UV-Vis Measurement:
-
Record a baseline spectrum with the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum.
-
Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 400-600 nm).
-
The excitation and emission slits should be optimized to obtain a good signal-to-noise ratio.
-
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra and fluorescence emission spectra of both the sample and the standard at several different concentrations (ensuring absorbance is below 0.1).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Objective: To determine the decay kinetics of the excited state.
Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system is typically used.[18][19][20][21][22]
Methodology:
-
Instrument Setup:
-
A pulsed light source (e.g., a picosecond laser diode) is used to excite the sample.
-
A sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode) detects the emitted single photons.
-
-
Data Acquisition:
-
The time difference between the excitation pulse and the arrival of the first emitted photon is measured for a large number of events.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.
Applications
The primary application of this compound is as an intermediate in the synthesis of materials for OLEDs.[1] Its fluorescent properties make it a candidate for use as a blue emitter, a critical component for full-color displays and white lighting applications. The bromo-functionalization also allows for its incorporation into larger, more complex molecular architectures, enabling the development of novel materials for sensors, photovoltaics, and other advanced organic electronic devices.[1]
Conclusion
This compound is a valuable building block in the development of advanced organic materials. While specific, quantitative photophysical data for this compound is not widely published, its structural similarity to other high-performance blue-emitting anthracene derivatives suggests it possesses favorable properties for applications in OLEDs. The experimental protocols outlined in this guide provide a clear framework for the detailed characterization of its photophysical properties, which is essential for its effective utilization in research and development. Further studies are warranted to fully elucidate the specific photophysical parameters of this compound and to explore its full potential in various optoelectronic applications.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C26H17Br | CID 22138275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 12. web.mit.edu [web.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
- 15. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 16. jove.com [jove.com]
- 17. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 18. hepcat.ucsd.edu [hepcat.ucsd.edu]
- 19. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 20. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 21. photon-force.com [photon-force.com]
- 22. picoquant.com [picoquant.com]
9-(4-Bromophenyl)-10-phenylanthracene molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Bromophenyl)-10-phenylanthracene is a substituted polycyclic aromatic hydrocarbon with significant applications in the field of organic electronics. Its rigid, planar anthracene core, combined with the electronic properties of the phenyl and bromophenyl substituents, makes it a valuable building block, primarily utilized as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[1] This guide provides a comprehensive overview of its molecular structure, chemical properties, a detailed synthesis protocol, and its primary applications.
Molecular Structure and Formula
The molecule consists of a central anthracene ring system. A phenyl group is attached at the 9-position, and a 4-bromophenyl group is attached at the 10-position. The presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions, which is crucial for building more complex molecules for advanced materials.[1]
Molecular Formula: C₂₆H₁₇Br
IUPAC Name: this compound[2]
CAS Number: 625854-02-6[2]
Synonyms: 9-phenyl-10-(4-bromophenyl)anthracene, Anthracene, 9-(4-bromophenyl)-10-phenyl-[1][2]
The 2D and 3D structures of the molecule are visualized below.
Diagram: Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
This compound is typically supplied as a slight yellow solid or crystalline powder with a purity of 98% or higher.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 409.32 g/mol | [3] |
| Exact Mass | 408.05136 Da | [2] |
| Physical Appearance | Slight yellow solid / Crystalline powder | [1] |
| Melting Point | 227 °C | TCI America |
| Flash Point | 106 °C | [1] |
| Purity | ≥98.0% - ≥99.0% | [1][3] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane. | Inferred from synthesis protocols |
Note: A boiling point of 161°C has been reported[1], but this value appears anomalous for a molecule of this size and structure and should be treated with caution.
Experimental Protocols
Synthesis of this compound
The synthesis of asymmetrically substituted diarylanthracenes like this compound is most effectively achieved through a sequential Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route. The general strategy involves a two-step process starting from 9,10-dibromoanthracene.
Step 1: Synthesis of 9-Bromo-10-phenylanthracene
The first step is a selective mono-arylation of 9,10-dibromoanthracene with phenylboronic acid.
-
Materials:
-
9,10-Dibromoanthracene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle complex)
-
Base (e.g., 2M aqueous K₂CO₃ solution)
-
Solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Hexane)
-
-
Procedure:
-
In a round-bottom flask, dissolve 9,10-dibromoanthracene (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add phenylboronic acid (1.1 equivalents).
-
Add the aqueous base (2-3 equivalents).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~65°C for THF) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 9-Bromo-10-phenylanthracene.
-
Step 2: Synthesis of this compound
The second step involves the coupling of the mono-substituted intermediate with (4-bromophenyl)boronic acid.
-
Materials:
-
9-Bromo-10-phenylanthracene (from Step 1)
-
(4-Bromophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2M aqueous K₂CO₃ solution)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
Combine 9-Bromo-10-phenylanthracene (1 equivalent), (4-bromophenyl)boronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the solvent in a flask under an inert atmosphere.
-
Add the aqueous base (2-3 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and perform a work-up as described in Step 1 (water quench, extraction, drying, and concentration).
-
Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/chloroform) or by column chromatography to yield this compound as a solid.[4]
-
Diagram: Synthesis Workflow for this compound
Caption: A logical workflow for the two-step synthesis via Suzuki-Miyaura cross-coupling.
Spectroscopic Data
Characterization Data for 9-Bromo-10-phenylanthracene (Precursor):
-
¹H NMR (500 MHz, CDCl₃): δ 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H).[4]
-
EI-MS (m/z): Calculated for C₂₀H₁₃Br: 333.22.[4]
This data is useful for confirming the successful synthesis of the intermediate compound during the experimental workflow.
Crystal Structure
As of this writing, detailed crystallographic data (e.g., CIF files, unit cell parameters) for this compound is not available in open-access crystallographic databases.
Applications in Research and Development
The primary application of this compound is as a key intermediate for the synthesis of more complex molecules used in organic electronics.
-
OLED Technology: It serves as a foundational structure for creating host and emitter materials in OLEDs. The anthracene core possesses inherent luminescent properties, and the phenyl and bromophenyl groups can be further functionalized to tune the emission color, charge transport properties, and overall device efficiency and stability.[1]
-
Organic Semiconductors: The rigid, planar structure of the anthracene core facilitates π-π stacking, which is essential for charge transport in organic semiconductors. Derivatives of this molecule can be explored for applications in organic field-effect transistors (OFETs).
-
Advanced Materials: The reactive bromine handle allows for its use as a precursor in the development of novel materials for a range of applications, including chemical sensors, organic photovoltaics (OPVs), and potentially organic lasers.[1]
Conclusion
This compound is a well-defined organic compound with a specialized but critical role in materials science, particularly for the advancement of OLED technologies. Its synthesis is achievable through established organometallic cross-coupling reactions, and its structure provides a versatile platform for the development of new functional organic materials. While detailed public spectroscopic and crystallographic data on the final molecule is sparse, its properties can be inferred from its chemical structure and the characterization of its precursors. This guide provides the foundational technical information required for its synthesis and application in a research and development setting.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C26H17Br | CID 22138275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 625854-02-6 | this compound - Synblock [synblock.com]
- 4. 9-Bromo-10-phenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 5. Anthracene, 9-?(4-?bromophenyl)?-?10-?phenyl-(625854-02-6) 1H NMR [m.chemicalbook.com]
Unveiling the Structural Nuances of 9-(4-Bromophenyl)-10-phenylanthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-(4-Bromophenyl)-10-phenylanthracene, a key intermediate in the development of organic light-emitting diode (OLED) technology. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available at the time of this writing, this document compiles the known data regarding its synthesis, properties, and molecular characteristics. The guide is intended to serve as a valuable resource for researchers in materials science and organic electronics.
Introduction
This compound is an aromatic hydrocarbon with a molecular formula of C₂₆H₁₇Br.[1][2][3] Its structure, featuring a bulky, rigid anthracene core with appended phenyl and bromophenyl groups, gives rise to unique photophysical properties that are highly sought after in the field of organic electronics.[4] Specifically, this compound serves as a crucial building block in the synthesis of advanced materials for OLEDs, contributing to the efficiency and color purity of the devices.[4] The presence of a bromine atom also provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic properties.[4]
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some reported physical properties, such as the boiling point, may not be from peer-reviewed sources and should be treated with caution.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₁₇Br | [1][2][3] |
| Molecular Weight | 409.32 g/mol | [1][2][3] |
| CAS Number | 625854-02-6 | [1][2][3] |
| Appearance | White to light yellow to green powder/crystal | [5] |
| Melting Point | 225.0 to 229.0 °C | [5] |
| Boiling Point | 161 °C (Note: This value seems low and may be inaccurate) | [4] |
| Flash Point | 106 °C (Note: This value seems low and may be inaccurate) | [4] |
| Purity | >98.0% (GC) | [5] |
Synthesis
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis would likely proceed in two steps: a Suzuki-Miyaura coupling to attach the phenyl group, followed by a bromination step, or a second Suzuki-Miyaura coupling with a brominated phenylboronic acid. A plausible two-step synthesis is outlined below.
Step 1: Synthesis of 9-phenylanthracene
This step involves the coupling of 9-bromoanthracene with phenylboronic acid.
Step 2: Bromination of 9-phenylanthracene to yield this compound
This step would involve the selective bromination of 9-phenylanthracene at the 10-position of the anthracene core, followed by the coupling with a 4-bromophenylboronic acid. A more direct approach would be a Suzuki-Miyaura coupling between 9-bromo-10-phenylanthracene and (4-bromophenyl)boronic acid.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on general procedures for the synthesis of similar compounds and may require optimization.
Materials:
-
9-Bromo-10-phenylanthracene
-
(4-Bromophenyl)boronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 9-bromo-10-phenylanthracene (1 equivalent), (4-bromophenyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data
While detailed spectra are not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[11] Researchers can typically request this data from the supplier upon purchase. The expected NMR spectra would be complex, showing a multitude of signals in the aromatic region, consistent with the highly conjugated structure of the molecule.
Crystal Structure
As of this writing, the detailed crystal structure of this compound, including unit cell parameters and atomic coordinates, has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. The lack of this data prevents a detailed analysis of the crystal packing and intermolecular interactions. For comparison, the crystal structure of the related compound 9,10-diphenylanthracene has been reported to have a monoclinic crystal system.[12] It is anticipated that the bulky nature of the phenyl and bromophenyl substituents in this compound would lead to a non-planar conformation, with the phenyl rings twisted out of the plane of the anthracene core to minimize steric hindrance.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Molecular Structure and Connectivity
This diagram illustrates the connectivity of the core components of the this compound molecule.
Caption: Key components of the molecular structure.
Conclusion
This compound is a compound of significant interest in the field of materials science, particularly for its application as an OLED intermediate. While a complete crystallographic characterization is not yet publicly available, this guide has summarized the existing knowledge on its synthesis and physicochemical properties. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation in a laboratory setting. Further research to elucidate its single-crystal structure would be invaluable for a deeper understanding of its structure-property relationships and for the rational design of new and improved organic electronic materials.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound | C26H17Br | CID 22138275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 625854-02-6 | this compound - Synblock [synblock.com]
- 4. innospk.com [innospk.com]
- 5. This compound | 625854-02-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anthracene, 9-?(4-?bromophenyl)?-?10-?phenyl-(625854-02-6) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-(4-Bromophenyl)-10-phenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables present the anticipated ¹H and ¹³C NMR spectral data for 9-(4-Bromophenyl)-10-phenylanthracene. These values are based on the analysis of similar 9,10-disubstituted anthracene derivatives and serve as a template for data presentation. Actual experimental values may vary depending on the solvent and acquisition parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Anthracene-H (peri) | 8.0 - 8.2 | m | - |
| Anthracene-H | 7.2 - 7.8 | m | - |
| Phenyl-H (ortho, meta, para) | 7.3 - 7.7 | m | - |
| Bromophenyl-H (ortho to Br) | 7.6 - 7.8 | d | ~ 8.0 |
| Bromophenyl-H (meta to Br) | 7.4 - 7.6 | d | ~ 8.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Br (ipso) | 120 - 125 |
| Anthracene Quaternary (C-9, C-10) | 135 - 140 |
| Anthracene Quaternary (bridgehead) | 130 - 135 |
| Aromatic CH (Anthracene, Phenyl, Bromophenyl) | 125 - 132 |
| Phenyl Quaternary (ipso) | 138 - 142 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for aromatic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with analyte resonances.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically employed.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most aromatic compounds.
-
¹³C NMR Spectroscopy
-
Spectrometer: The same spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is used to allow for the complete relaxation of carbon nuclei.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons or carbons.
Visualizations
The following diagrams illustrate the logical workflow for NMR analysis and the relationship between different analytical steps.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
Caption: Relationship between the analyte and the information obtained from ¹H and ¹³C NMR.
References
A-Technical Guide to the Thermogravimetric Analysis of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of anthracene derivatives. Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons utilized in diverse fields, including the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and pharmaceuticals. Understanding their thermal stability is paramount for predicting their behavior during processing, formulation, and storage, particularly in drug development where thermal degradation can impact efficacy and safety.
This guide details experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes experimental workflows and potential decomposition pathways to support researchers in this critical analytical endeavor.
Core Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere. This analysis provides valuable information about the thermal stability, decomposition temperatures, and composition of materials. When coupled with other techniques such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), it allows for the identification of evolved gases, offering insights into the decomposition mechanisms.
Experimental Protocols
The following section outlines generalized and specific methodologies for conducting the thermogravimetric analysis of anthracene derivatives, compiled from various studies.
General Experimental Setup
A standard TGA experiment for an anthracene derivative typically involves the following parameters:
-
Instrument: A high-precision thermogravimetric analyzer.
-
Sample Preparation: A small sample of the anthracene derivative (typically 1-10 mg) is accurately weighed into a crucible. To ensure homogeneity, the sample should be a fine powder.
-
Crucible: Alumina or platinum crucibles are commonly used.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A consistent flow rate (e.g., 20-100 mL/min) is maintained.
-
Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied.
-
Temperature Range: The experiment usually starts at ambient temperature and proceeds to a temperature high enough to ensure complete decomposition of the sample (e.g., 500-1000 °C).
Specific Experimental Protocols from Literature
The following table summarizes specific experimental conditions reported for the TGA of various anthracene derivatives.
| Derivative Name/Class | Sample Mass (mg) | Heating Rate (°C/min) | Atmosphere | Gas Flow Rate (mL/min) | Temperature Range (°C) | Crucible Type | Citation |
| Diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) | 5.672 | 10 | Nitrogen | 20 | 30 to 500 | Not Specified | [1] |
| Diethyl 3,3'-(anthracene-9,10-diyl)dipropanoate (DEADP) | 4.567 | 10 | Nitrogen | 20 | 30 to 500 | Not Specified | [1] |
| 2,6-disubstituted fluorophenyl anthracene derivatives | Not Specified | 5.0 | Nitrogen | Not Specified | Not Specified | 70 µL Alumina | |
| 1,2,5,6-Tetrahydroxyanthraquinone | Not Specified | Not Specified | Nitrogen or Air | Not Specified | Ambient to complete decomposition | Alumina | [2] |
| C60/Anthracene adduct | Not Specified | Not Specified | Nitrogen | Not Specified | Not Specified | Not Specified | [3] |
Quantitative Data from TGA of Anthracene Derivatives
The thermal stability of anthracene derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize key quantitative data obtained from TGA studies. The decomposition temperature (Td) is often reported as the temperature at which a 5% weight loss occurs.
Table 3.1: Decomposition Data for Various Anthracene Derivatives
| Derivative Name | Decomposition Temperature (Td) at 5% Weight Loss (°C) | Mass Loss (%) | Peak Decomposition Temperature (°C) | Atmosphere | Citation |
| Diethyl-(2E,2'E)-3,3'-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) | >250 | 80 | 350 | Nitrogen | [1] |
| Diethyl 3,3'-(anthracene-9,10-diyl)dipropanoate (DEADP) | >250 | 55 (1st step), 36 (2nd step) | 300 (1st step), 330 (2nd step) | Nitrogen | [1] |
| p-CF3Ph-substituted 2,6-diphenylanthracene | 289 | Not Specified | Not Specified | Nitrogen | |
| Other fluorophenyl-substituted 2,6-diphenylanthracenes | 225-232 | Not Specified | Not Specified | Nitrogen | |
| Anthracenedicarboximide derivative 2 | 254 | ~80 | Not Specified | Not Specified | [4] |
| Other Anthracenedicarboximide derivatives | >300 | ~100 (complete evaporation for some) | Not Specified | Not Specified | [4] |
| C60/Anthracene monoadduct | Onset at 120 | 9.9 | Not Specified | Nitrogen | [3] |
| C60/Anthracene bis-adduct | ~255 | 20.0 | 260 | Nitrogen | [3] |
| Pure Anthracene | 225-258 (volatilization) | ~100 | Not Specified | Nitrogen | [3] |
| 1,2,5,6-Tetrahydroxyanthraquinone | Multi-stage decomposition | Not Specified | Not Specified | Not Specified | [2] |
Visualization of Workflows and Decomposition Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for TGA and a generalized thermal decomposition pathway for a substituted anthracene.
Caption: A typical experimental workflow for the thermogravimetric analysis of an anthracene derivative.
References
In-Depth Technical Guide: Unveiling the Electronic Landscape of 9-(4-Bromophenyl)-10-phenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 9-(4-Bromophenyl)-10-phenylanthracene
This compound, with the chemical formula C26H17Br, is a key intermediate in the synthesis of materials for organic electronics, particularly OLEDs.[1] Its molecular structure, featuring a substituted anthracene core, imparts desirable photophysical properties. The HOMO and LUMO energy levels are critical parameters that govern charge injection, transport, and recombination processes within a device, ultimately influencing its efficiency and stability. The energy difference between the HOMO and LUMO levels, the bandgap, determines the material's color of emission and its electronic absorption characteristics.
Quantitative Data Summary
Precise experimental and computational determination of the HOMO and LUMO energy levels for this compound is essential for material design and device engineering. The following tables provide a standardized format for presenting such data.
Table 1: Electrochemical Properties of this compound
| Parameter | Value (V vs. Fc/Fc+) |
| Oxidation Onset Potential (E_ox_onset) | |
| Reduction Onset Potential (E_red_onset) |
Table 2: Calculated HOMO-LUMO Energy Levels of this compound
| Method | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) |
| Cyclic Voltammetry | ||||
| UV-Vis Spectroscopy | ||||
| Density Functional Theory (DFT) |
Experimental Determination of HOMO-LUMO Energy Levels
The experimental determination of HOMO and LUMO energy levels is primarily achieved through a combination of cyclic voltammetry (CV) and UV-Vis spectroscopy.
Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Argon or Nitrogen gas for deaeration
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)
-
This compound sample
-
Ferrocene (as an internal standard)
Procedure:
-
Solution Preparation: Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deaeration: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Record the cyclic voltammogram by scanning the potential to a range where the oxidation and reduction peaks of the sample are observed.
-
After recording the sample's voltammogram, add a small amount of ferrocene to the solution and record another voltammogram to determine the ferrocene/ferrocenium (Fc/Fc+) redox potential.
-
-
Data Analysis:
-
Determine the onset of the first oxidation potential (E_ox_onset) and the onset of the first reduction potential (E_red_onset) from the cyclic voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):[2]
-
E_HOMO = -[E_ox_onset - E_1/2(Fc/Fc+)] - 4.8 eV
-
E_LUMO = -[E_red_onset - E_1/2(Fc/Fc+)] - 4.8 eV
-
-
The electrochemical bandgap is then calculated as: E_gap = E_LUMO - E_HOMO.
-
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy is used to determine the optical bandgap of a material by measuring its light absorption as a function of wavelength.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
UV-transparent solvent (e.g., cyclohexane, dichloromethane)
-
This compound sample
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent. The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.5 a.u. at the absorption maximum.
-
Measurement: Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range.
-
Data Analysis:
-
Identify the absorption onset (λ_onset) of the lowest energy (longest wavelength) absorption band.
-
The optical bandgap (E_g_optical) can be calculated using the formula:
-
E_g_optical (eV) = 1240 / λ_onset (nm)
-
-
Computational Determination of HOMO-LUMO Energy Levels
Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.
DFT Calculation Protocol (using Gaussian software)
Procedure:
-
Molecular Structure Input: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Single Point Energy Calculation: Perform a single point energy calculation using a higher level of theory for more accurate electronic properties, for example, B3LYP with a 6-311+G(d,p) basis set.
-
Data Extraction: From the output file of the single point energy calculation, extract the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
-
Bandgap Calculation: The HOMO-LUMO gap is the difference between these two energies: E_gap = E_LUMO - E_HOMO.
Mandatory Visualizations
Experimental Workflow for HOMO-LUMO Determination
Caption: Experimental workflow for determining HOMO and LUMO energy levels.
Logical Relationship of Electronic Parameters
Caption: Relationship between HOMO, LUMO, and molecular properties.
Conclusion
The determination of HOMO and LUMO energy levels is a critical step in the characterization of this compound for its application in organic electronics. This guide has provided a detailed framework of the standard experimental and computational methodologies that are employed for this purpose. By following these protocols, researchers can obtain reliable data to advance the design and development of next-generation organic electronic materials and devices.
References
Technical Guide: Solubility of 9-(4-Bromophenyl)-10-phenylanthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9-(4-Bromophenyl)-10-phenylanthracene, a key intermediate in the development of organic light-emitting diodes (OLEDs) and other advanced materials. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents.
Core Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 625854-02-6 |
| Molecular Formula | C₂₆H₁₇Br |
| Molecular Weight | 409.32 g/mol |
| Physical Appearance | Slight yellow solid |
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Rationale / Source |
| Toluene | Slightly soluble | Stated on a technical data sheet from a chemical supplier. |
| Chloroform (CHCl₃) | Likely soluble | Used as a solvent in the synthesis of the related compound 9-bromo-10-phenylanthracene.[1] |
| Dichloromethane (CH₂Cl₂) | Likely soluble | Used as an extraction solvent in the synthesis of the related compound 9-bromo-10-phenylanthracene.[1] |
| Hexane | Likely has some solubility, especially at elevated temperatures | A similar 9,10-disubstituted anthracene derivative was recrystallized from hexane, suggesting solubility at higher temperatures and lower solubility at room temperature. |
| Methanol (CH₃OH) | Likely poorly soluble at room temperature | Used as a recrystallization solvent for the related compound 9-bromo-10-phenylanthracene, which implies that the compound is not very soluble at lower temperatures.[1] |
| Acetone | Potentially soluble | Used to re-dissolve the related compound 9-bromo-10-phenylanthracene before reprecipitation.[1] |
It is important to note that the term "slightly soluble" is not a quantitative measure and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification of Solute:
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute.
-
The mass of the solute can be determined by subtracting the initial weight of the empty flask.
-
Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
3. Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility (g/L) = Mass of solute (g) / Volume of solvent (L)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of an organic compound.
References
Methodological & Application
Application Notes and Protocols: 9-(4-Bromophenyl)-10-phenylanthracene in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Bromophenyl)-10-phenylanthracene is a key organic intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its anthracene core provides a robust and highly fluorescent backbone, while the bromophenyl group offers a reactive site for further molecular engineering through cross-coupling reactions. This allows for the synthesis of a wide array of derivatives with tailored optoelectronic properties, making them suitable for various roles within an OLED device, including as blue emitters and host materials in the emissive layer. The high purity of this material, typically ≥99.0%, is crucial for ensuring the efficiency and longevity of the final OLED device.
Physicochemical Properties
| Property | Value |
| CAS Number | 625854-02-6 |
| Molecular Formula | C₂₆H₁₇Br |
| Molecular Weight | 409.317 g/mol |
| Appearance | Slight yellow solid |
| Boiling Point | 161 °C |
| Flash Point | 106 °C |
Application in OLEDs: Synthesis of Emissive Layer Materials
The primary application of this compound in OLEDs is as a precursor for the synthesis of high-performance emissive materials, particularly for blue light emission. The bromine atom allows for the attachment of various functional groups through reactions like the Suzuki coupling, enabling the fine-tuning of the material's electronic and photophysical properties.
For instance, derivatives of 9,10-diphenylanthracene (DPA) are widely used as blue fluorescent emitters. The general synthetic strategy involves using this compound as a starting material to introduce different substituents at the 4-position of the phenyl ring. These modifications can enhance thermal stability, charge transport capabilities, and quantum efficiency.
Performance of 9,10-Diphenylanthracene Derivatives in OLEDs
The following table summarizes the performance of various non-doped OLEDs using different 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives as the emitting material. This data provides a benchmark for the expected performance of materials synthesized from this compound.
| Emitting Material | Current Efficiency (cd/A) at 8V | Power Efficiency (lm/W) at 8V | CIE Coordinates (x, y) at 8V | Emission Color |
| OCADN | 2.25 | 1.13 | (0.16, 0.30) | Sky-Blue |
| FA3PADN | Not specified | Not specified | Not specified | Not specified |
| FA4PADN | Not specified | Not specified | Not specified | Not specified |
| OC4PADN | Not specified | Not specified | (0.16, 0.14) | Blue |
A study on a tert-butylated carbazole-anthracene derivative demonstrated an external quantum efficiency of 5.9% with CIE coordinates of (0.14, 0.12) in a non-doped OLED.[1] When used as a host in a hyperfluorescent OLED, the efficiency increased to 7.1%.[1] Another example using a pyrene-benzimidazole derivative as the emissive layer in a non-doped OLED showed an external quantum efficiency of up to 4.3% and a luminance of 290 cd/m² at 7.5V, with pure blue emission at CIE coordinates of (0.1482, 0.1300).[2]
Experimental Protocols
Protocol 1: Synthesis of a 9,10-Diphenylanthracene Derivative
This protocol describes a general method for the functionalization of a bromo-anthracene derivative via a Suzuki coupling reaction, a common method for creating C-C bonds.
Materials:
-
This compound
-
Desired boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound and the boronic acid derivative in the anhydrous solvent.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 9,10-diphenylanthracene derivative.
-
Further purify the material by sublimation before use in OLED fabrication to ensure high purity.[3]
Protocol 2: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation
This protocol outlines a general procedure for the fabrication of a multilayer OLED device using the vacuum thermal evaporation technique.
1. Substrate Preparation:
-
Use patterned indium tin oxide (ITO) coated glass substrates (10 Ohm/sq).[3]
-
Sequentially sonicate the substrates for 15 minutes each in detergent, deionized water, acetone, and isopropanol.[4]
-
Dry the substrates with a nitrogen gun.[4]
-
Treat the cleaned substrates with oxygen plasma for 6-10 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.[3][4]
2. Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the metal cathode onto the ITO substrate by thermal evaporation. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.
-
A typical device architecture is as follows:
-
Hole Injection Layer (HIL): Deposit a suitable HIL material.
-
Hole Transport Layer (HTL): Deposit a material like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) to a thickness of 30-60 nm.[5][6]
-
Emissive Layer (EML): Deposit the synthesized 9,10-diphenylanthracene derivative to a thickness of 20-40 nm.
-
Electron Transport Layer (ETL): Deposit a material like 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) to a thickness of 20-40 nm.[3]
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of Lithium Fluoride (LiF).[7]
-
Cathode: Deposit a metal cathode, such as Aluminum (Al), to a thickness of 80-100 nm.[7]
-
-
The deposition of all organic layers should be done sequentially without breaking the vacuum.[5]
3. Encapsulation:
-
After deposition, the devices should be encapsulated under an inert atmosphere (e.g., in a glove box) to protect the organic layers from moisture and oxygen, which can degrade device performance and lifetime.
Visualizations
Caption: Workflow for OLED fabrication from substrate preparation to device encapsulation.
Caption: Schematic diagram of a multilayer OLED device structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. youtube.com [youtube.com]
- 5. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00280B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 9-(4-Bromophenyl)-10-phenylanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki coupling reaction with 9-(4-Bromophenyl)-10-phenylanthracene, a key building block in the synthesis of advanced materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). This document outlines detailed experimental protocols, presents quantitative data for various coupling partners, and visualizes the reaction workflow and catalytic cycle.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated polymer systems.[1] This palladium-catalyzed reaction exhibits high functional group tolerance and utilizes readily available and relatively non-toxic organoboron reagents.[1][2] For sterically hindered substrates such as this compound, careful optimization of the catalytic system, including the choice of palladium source, ligand, and base, is crucial for achieving high yields.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with various boronic acids. This data is essential for selecting the optimal conditions for a desired transformation.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | 2M Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 92 |
| 2 | Naphthalen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 3 | Pyren-1-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |
| 4 | (4-(Diphenylamino)phenyl)boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/THF/H₂O | 90 | 16 | 88 |
| 5 | 10-Phenylanthracene-9-boronic Acid Pinacol Ester | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | DMF | 120 | 24 | 75 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki coupling reaction of this compound.
Materials and Equipment
-
Reactants: this compound, appropriate boronic acid or ester.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: A suitable phosphine ligand (e.g., SPhos, XPhos, RuPhos), if required.
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Solvents: Anhydrous toluene, 1,4-dioxane, or dimethylformamide (DMF); deionized water.
-
Standard Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath.
-
Inert Atmosphere: Nitrogen or Argon gas supply with a manifold.
-
Purification: Silica gel for column chromatography, appropriate solvents for elution (e.g., hexanes, dichloromethane, ethyl acetate).
General Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (as specified in the table), the ligand (if applicable), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: The appropriate anhydrous organic solvent and deionized water (if applicable) are added via syringe. The reaction mixture is typically heterogeneous.
-
Reaction: The mixture is heated to the specified temperature with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system to afford the desired coupled product.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Synthesis of Blue Light-Emitting Materials from Anthracene Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of blue light-emitting materials derived from anthracene. The focus is on two prevalent and versatile synthetic methodologies: the Suzuki-Miyaura cross-coupling and the Sonogashira cross-coupling reactions. These methods allow for the tunable synthesis of highly fluorescent anthracene derivatives with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photophysical and Electroluminescent Properties of Selected Anthracene Derivatives
The following tables summarize the key performance metrics of representative blue-emitting anthracene derivatives synthesized via Suzuki and Sonogashira coupling reactions. These compounds exhibit emissions in the blue region of the electromagnetic spectrum, a critical component for full-color displays and white lighting applications.[1][2]
Table 1: Photophysical Properties of Selected Anthracene-Based Blue Emitters
| Compound Name/Abbreviation | Synthesis Method | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Photoluminescence Quantum Yield (PLQY, Φ) | Solvent | Reference |
| mCzAnBzt | Suzuki Coupling | 380 | 454 | 0.88 | Toluene | [1] |
| pCzphAnBzt | Suzuki Coupling | 398 | 468 | 0.79 | Toluene | [1] |
| m2CzAnBzt | Suzuki Coupling | 382 | 480 | 0.91 | Toluene | [1] |
| 9,10-bis(phenylethynyl)anthracene | Sonogashira Coupling | 434 | 458 | ~0.95 | Cyclohexane | N/A |
| TPA-TAn-DMAC | Suzuki Coupling | 412 | 468 | 0.85 (in film) | N/A | N/A |
| Cz-TAn-DMAC | Suzuki Coupling | 410 | 465 | 0.82 (in film) | N/A | N/A |
Table 2: Electroluminescent Performance of OLEDs with Anthracene-Based Emitters
| Emitter | Host Material | Maximum External Quantum Efficiency (EQE_max) (%) | CIE Coordinates (x, y) | Turn-on Voltage (V) | Reference |
| mCzAnBzt | Non-doped | 7.95 | (0.15, 0.07) | 2.8 | [1] |
| pCzphAnBzt | Non-doped | 5.21 | (0.15, 0.11) | 3.0 | [1] |
| m2CzAnBzt | Non-doped | 4.88 | (0.15, 0.16) | 3.0 | [1] |
| TPA-TAn-DMAC | Non-doped | 4.9 | (0.14, 0.18) | N/A | N/A |
| Cz-TAn-DMAC | Doped | 4.8 | (0.15, 0.08) | N/A | N/A |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of blue light-emitting anthracene derivatives via Suzuki and Sonogashira cross-coupling reactions. The accompanying diagrams illustrate the general experimental workflows.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or esters, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl compounds, which are common structures in OLED materials.
Protocol 2.1.1: General Procedure for the Synthesis of Aryl-Substituted Anthracenes
This protocol is a representative procedure for the Suzuki coupling of a bromoanthracene derivative with an arylboronic acid.
Materials:
-
9,10-Dibromoanthracene (or other halogenated anthracene precursor)
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and dichloromethane (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1 equivalent), the arylboronic acid (2.2 equivalents), and potassium carbonate (4.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe. Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis via Sonogashira Cross-Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This method is highly effective for synthesizing alkynyl-substituted anthracenes.
References
- 1. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 9-(4-Bromophenyl)-10-phenylanthracene as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 9-(4-Bromophenyl)-10-phenylanthracene is a recognized intermediate for OLED materials, specific performance data for its direct use as a host material in published literature is limited.[1] The following application notes and protocols are based on the established properties of anthracene derivatives and general fabrication methods for PhOLEDs. Performance data from closely related materials is provided for comparative purposes.
Introduction
This compound is a polycyclic aromatic hydrocarbon featuring a 9,10-disubstituted anthracene core.[1] Its rigid structure and potential for high triplet energy make it a promising candidate as a host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). In a PhOLED, the host material constitutes the emissive layer along with a phosphorescent dopant (guest). The host facilitates charge transport and transfers energy to the guest, which then emits light.[1] The selection of the host material is critical for achieving high efficiency, stability, and desired color purity in PhOLEDs. The bromine functionality on the phenyl group also allows for further chemical modification, making it a versatile building block for more complex OLED materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 625854-02-6 | [1] |
| Molecular Formula | C26H17Br | [1] |
| Molecular Weight | 409.32 g/mol | [1] |
| Appearance | Slight yellow solid | [1] |
| Purity | ≥99.0% | [1] |
| Boiling Point | 161 °C | [1] |
| Flash Point | 106 °C | [1] |
Performance of Analogous Anthracene-Based Host Materials in PhOLEDs
To provide a context for the potential performance of this compound, Table 2 summarizes the electroluminescence (EL) data of PhOLEDs using other 9,10-diphenylanthracene derivatives as host materials.
| Host Material | Dopant | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Reference |
| 10-(9,9'-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)-phenylanthracene | Blue Fluorescent | 1.87 | 3.37 | 1.50 | (0.18, 0.25) | [2] |
| 9-(10-phenylanthracene-9-yl)SBFF | DSA-Ph (Blue) | - | 7.03 | - | (at 468 nm) | [3] |
| OCADN | Non-doped | - | 2.25 | 1.13 | (0.16, 0.30) | [4] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage coordinates.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound from 9-bromo-10-phenylanthracene and 4-bromophenylboronic acid.
Materials:
-
9-bromo-10-phenylanthracene
-
4-bromophenylboronic acid
-
Palladium(0) catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., aqueous 2.0 M Na2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a flask, combine 9-bromo-10-phenylanthracene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and a palladium(0) catalyst (0.04 eq).
-
Add toluene and ethanol to the flask.
-
Add an aqueous solution of the base (e.g., 2.0 M Na2CO3, 10.0 eq).
-
Reflux the mixture for approximately 4 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature and quench with deionized water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate by rotary evaporation.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Fabrication of a PhOLED Device
This protocol outlines a general procedure for the fabrication of a multilayer PhOLED using thermal evaporation.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HIL material (e.g., HAT-CN)
-
HTL material (e.g., TAPC)
-
Host Material: this compound
-
Phosphorescent dopant (e.g., Ir(ppy)3 for green emission)
-
ETL material (e.g., TmPyPB)
-
EIL material (e.g., Liq)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the cathode sequentially onto the ITO substrate without breaking the vacuum.
-
Deposit the HIL (e.g., HAT-CN) to a thickness of ~10 nm.
-
Deposit the HTL (e.g., TAPC) to a thickness of ~40 nm.
-
Co-evaporate the EML, consisting of the this compound host and the phosphorescent dopant (e.g., 6-10 wt% Ir(ppy)3), to a thickness of ~20 nm.
-
Deposit the ETL (e.g., TmPyPB) to a thickness of ~40 nm.
-
Deposit the EIL (e.g., Liq) to a thickness of ~1 nm.
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) to a thickness of ~100 nm.
-
Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Energy Level Diagram and Charge Injection/Transport
The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of each layer are crucial for efficient charge injection and transport. The host material should have a higher triplet energy than the dopant to ensure efficient energy transfer.
References
Application Notes and Protocols for Solution-Processing of 9-(4-Bromophenyl)-10-phenylanthracene Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of high-quality thin films of 9-(4-Bromophenyl)-10-phenylanthracene (BPA), a fluorescent organic semiconductor. The protocols are based on established solution-processing techniques for similar organic small molecules and are intended to serve as a robust starting point for process optimization.
Introduction to Solution-Processing of BPA Films
This compound is an anthracene derivative with applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Solution-processing techniques offer a cost-effective and scalable method for fabricating thin films of this material. The quality of the resulting film, including its uniformity, crystallinity, and surface morphology, is critical to device performance and is highly dependent on the deposition parameters. This document outlines protocols for three common solution-based deposition methods: spin coating, drop casting, and blade coating.
Material and Substrate Preparation
2.1. Materials:
-
This compound (BPA): Purity >98% is recommended for optimal performance.
-
Solvents: High-purity solvents are crucial. Common choices for anthracene derivatives include:
-
Toluene
-
Chlorobenzene
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
A solvent selection guide can be a useful resource for choosing an appropriate solvent based on solubility and processing requirements.[1]
-
2.2. Substrate Cleaning:
Proper substrate cleaning is essential to ensure good film adhesion and uniformity. A typical cleaning procedure for glass or silicon substrates is as follows:
-
Sonication: Sequentially sonicate the substrates in a series of cleaning solutions. A common sequence is:
-
Detergent solution (e.g., Alconox) for 15 minutes.
-
Deionized (DI) water for 15 minutes.
-
Acetone for 15 minutes.
-
Isopropanol (IPA) for 15 minutes.
-
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): An oxygen plasma or UV-ozone treatment for 5-10 minutes can be used to remove organic residues and improve the substrate's wettability.
Solution-Processing Protocols
3.1. Spin Coating
Spin coating is a widely used technique for producing highly uniform thin films with controllable thickness.[2] The process involves dispensing a solution onto a rotating substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film.
3.1.1. Experimental Protocol:
-
Solution Preparation: Prepare a solution of BPA in a suitable solvent. A good starting concentration range is 1-10 mg/mL.[3] The solution should be filtered through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Substrate Mounting: Center the cleaned substrate on the spin coater chuck.
-
Dispensing: Dispense a small volume of the BPA solution (e.g., 20-50 µL) onto the center of the substrate.
-
Spinning: A two-stage spinning process is often effective:
-
Drying: The film is typically dry after the spinning process is complete.
3.1.2. Process Parameters and Expected Outcomes:
| Parameter | Recommended Starting Range | Effect on Film Thickness |
| Solution Concentration | 1 - 10 mg/mL[3] | Higher concentration leads to thicker films. |
| Spin Speed (Stage 2) | 1000 - 4000 rpm[3] | Higher speed leads to thinner films. |
| Spin Time (Stage 2) | 30 - 60 seconds[3] | Longer time can lead to thinner and more uniform films, up to a point. |
| Solvent Volatility | N/A | Higher volatility can lead to faster drying and potentially less uniform films. |
3.2. Drop Casting
Drop casting is a simple method that involves dropping a solution onto a substrate and allowing the solvent to evaporate slowly. This technique can lead to the formation of crystalline domains, but film uniformity can be a challenge.
3.2.1. Experimental Protocol:
-
Solution Preparation: Prepare a solution of BPA as described for spin coating.
-
Substrate Placement: Place the cleaned substrate in a covered petri dish to slow down the evaporation rate.
-
Dispensing: Carefully dispense a known volume of the BPA solution onto the center of the substrate.
-
Drying: Allow the solvent to evaporate slowly at room temperature. The petri dish can be partially covered to control the evaporation rate.
3.3. Blade Coating (Doctor Blading)
Blade coating is a scalable technique where a blade is moved at a constant speed and height over a substrate to spread a solution, resulting in a uniform film.
3.3.1. Experimental Protocol:
-
Solution Preparation: Prepare a BPA solution, which may require a higher viscosity than for spin coating. This can be achieved by increasing the concentration or using a higher viscosity solvent.
-
Substrate Fixturing: Securely fix the cleaned substrate on a flat surface.
-
Solution Dispensing: Dispense a line of the BPA solution at one edge of the substrate.
-
Coating: Move a blade with a defined gap (e.g., 50-200 µm) over the substrate at a constant speed (e.g., 1-10 mm/s).
-
Drying: Dry the film on a hotplate at a moderate temperature (e.g., 60-80 °C).
Post-Deposition Annealing
Thermal annealing is often performed after film deposition to improve crystallinity, remove residual solvent, and enhance the film's morphological and electronic properties. For anthracene derivatives, which are known to be thermally stable up to approximately 400°C, a post-deposition anneal is a viable and often beneficial step.[4] A similar compound, 9,10-diphenylanthracene, has a melting point of around 245-248°C, providing a useful reference for selecting an appropriate annealing temperature range for BPA.[5]
4.1. Annealing Protocol:
-
Place the substrate with the BPA film on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Ramp up the temperature to the desired annealing temperature (e.g., 100-200 °C).
-
Hold at the annealing temperature for a specified time (e.g., 10-30 minutes).
-
Allow the film to cool down slowly to room temperature.
4.2. Annealing Parameters:
| Parameter | Recommended Starting Range | Expected Effect |
| Annealing Temperature | 100 - 200 °C | Increased crystallinity and grain size. |
| Annealing Time | 10 - 30 minutes | Allows for molecular rearrangement and defect reduction. |
Experimental Workflows
Spin Coating Experimental Workflow
Drop Casting Experimental Workflow
Film Characterization
The quality of the BPA films should be assessed using appropriate characterization techniques to understand the relationship between processing parameters and film properties.
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| UV-Vis Spectroscopy | Optical absorption properties and estimation of the optical bandgap. |
| X-ray Diffraction (XRD) | Crystallinity and molecular packing of the film. |
| Profilometry/Ellipsometry | Film thickness. |
These protocols provide a starting point for the successful deposition of this compound films. The optimal conditions will be dependent on the specific substrate, desired film properties, and the intended application. Systematic optimization of the parameters outlined in this document is recommended to achieve high-quality films for your research and development needs.
References
Application Notes and Protocols for Fabricating Organic Semiconductor Devices with Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of organic semiconductor devices utilizing anthracene derivatives. Anthracene and its functionalized forms are a promising class of organic materials for various electronic applications due to their excellent photoluminescence, electrochemical properties, and tunable charge transport characteristics.[1][2] This document outlines the fabrication of Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs) using anthracene-based compounds.
Overview of Anthracene Derivatives in Organic Electronics
Anthracene, a polycyclic aromatic hydrocarbon, serves as a versatile building block for organic semiconductors.[2][3] Its planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2][4] The electronic properties of anthracene can be readily tuned by chemical modification, allowing for the design of materials with specific characteristics for different device applications.[2][5] Anthracene derivatives have been successfully employed as active materials in OFETs, emissive layers in OLEDs, and donor or acceptor materials in OPVs.[1][2][5]
Data Presentation: Performance of Anthracene-Based Devices
The performance of organic semiconductor devices is highly dependent on the specific anthracene derivative used, the device architecture, and the fabrication conditions. The following tables summarize key performance metrics for various anthracene derivatives in OFETs, OLEDs, and OPVs, as reported in the literature.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on Anthracene Derivatives
| Anthracene Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Ant-Th-Ph | Single Crystal | 1.1 | - | [6] |
| Ant-ThPh | Single Crystal | 4.7 | - | [6] |
| C12-DBA-C12 | Blade-coating | up to 2.97 | - | [7] |
| Cy5-DBA-Cy5 | Blade-coating | ~0.45 | - | [7] |
| Unnamed Anthracene Derivative | Solution Processable | 3.74 x 10⁻⁴ | 5.05 x 10⁴ | [8][9] |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | Solution Drop Casting | up to 3.2 | 10⁵ | [10] |
| TIPsAntNE | Solution-processed | up to 4.1 | - | [11] |
| 2,6-Diphenyl anthracene (2,6-DPA) | - | 1.5 | - | [12] |
| Thermally stable anthracene derivative | - | 3.0 | - | [13] |
Table 2: Performance of Organic Photovoltaics (OPVs) based on Anthracene Derivatives
| Donor Material | Acceptor Material | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
| TIPSAntBT | PCBM | 1.4 | - | - | - |
| (DTBT-TPA)2An | - | 1.72 | - | - | - |
| (DPP-TPA)2An | - | 1.36 | - | - | - |
Experimental Protocols
The following are detailed protocols for the fabrication of common organic semiconductor devices using anthracene derivatives. These protocols are generalized and may require optimization based on the specific anthracene derivative and available laboratory equipment.
General Substrate Cleaning Protocol
A pristine substrate surface is critical for the fabrication of high-performance organic electronic devices.
-
Sonication: Sequentially sonicate the substrates (e.g., glass or silicon wafers) in baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone or Plasma Treatment: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove any remaining organic residues and to enhance the surface energy.[7]
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a common OFET architecture.
-
Gate Dielectric Deposition: A dielectric layer, such as silicon dioxide (SiO₂) or a polymer dielectric (e.g., BCB, PMMA), is required. For thermally grown SiO₂, this step is part of the wafer manufacturing. For polymer dielectrics, spin-coat the dielectric material onto the cleaned substrate and anneal according to the manufacturer's specifications.
-
Surface Modification: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) or a polymer layer like BCB can be applied.[7]
-
Active Layer Deposition (Solution-Processing):
-
Dissolve the anthracene derivative in a suitable organic solvent (e.g., toluene, chloroform, or chlorobenzene) at a specific concentration.
-
Deposit the solution onto the substrate using spin-coating, drop-casting, or blade-coating to form a thin film.[7]
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
-
Active Layer Deposition (Vacuum Thermal Evaporation):
-
Place the anthracene derivative powder in a crucible within a high-vacuum chamber (<10⁻⁶ Torr).
-
Heat the crucible to sublimate the material, which then deposits as a thin film onto the substrate. The deposition rate and substrate temperature should be carefully controlled.
-
-
Source and Drain Electrode Deposition:
-
Using a shadow mask, deposit the source and drain electrodes (typically Gold) onto the organic semiconductor layer via thermal evaporation.
-
Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multi-layer OLED.
-
Substrate and Anode: Start with a pre-cleaned, transparent conductive oxide (TCO) coated substrate, such as Indium Tin Oxide (ITO) glass, which serves as the anode.
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL) Deposition: Sequentially deposit a HIL (e.g., PEDOT:PSS by spin-coating) and an HTL (e.g., NPB by thermal evaporation) onto the anode.
-
Emissive Layer (EML) Deposition:
-
Solution-Processing: Spin-coat a solution of the emissive anthracene derivative (which can be the host material doped with a fluorescent or phosphorescent guest) onto the HTL.
-
Vacuum Thermal Evaporation: Thermally evaporate the anthracene derivative onto the HTL. Co-evaporation can be used to create doped emissive layers.[14]
-
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Sequentially deposit an ETL (e.g., Alq₃) and an EIL (e.g., LiF) via thermal evaporation.[14]
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., Al or Ca/Ag) through a shadow mask via thermal evaporation.
-
Encapsulation: To prevent degradation from moisture and oxygen, the device must be encapsulated, typically using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox.
Fabrication of an Organic Photovoltaic (OPV) Device
This protocol describes the fabrication of a bulk heterojunction (BHJ) OPV.
-
Substrate and Anode: Begin with a cleaned ITO-coated glass substrate.
-
Hole Transport Layer (HTL) Deposition: Deposit an HTL, such as PEDOT:PSS, onto the ITO via spin-coating and anneal.
-
Active Layer (BHJ) Deposition:
-
Prepare a blend solution of the anthracene derivative (as either the donor or acceptor) and a suitable fullerene derivative (e.g., PCBM) or non-fullerene acceptor in an organic solvent.[15]
-
Spin-coat the blend solution onto the HTL to form the bulk heterojunction active layer.
-
Anneal the film to optimize the morphology and phase separation.
-
-
Electron Transport Layer (ETL) (Optional): In an inverted device structure, an ETL (e.g., ZnO nanoparticles) would be deposited before the active layer.
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) via thermal evaporation through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from the ambient environment.
Visualization of Experimental Workflows
The following diagrams illustrate the key fabrication processes for organic semiconductor devices.
Characterization Techniques
Post-fabrication, a suite of characterization techniques is employed to evaluate the device performance and material properties.
-
Electrical Characterization: Current-Voltage (I-V) measurements are used to determine key device parameters such as mobility, on/off ratio, threshold voltage in OFETs, and power conversion efficiency in OPVs.[16]
-
Optical Characterization: UV-Vis absorption and photoluminescence spectroscopy are used to study the optical properties of the anthracene derivative films. Electroluminescence spectra are measured for OLEDs.[16]
-
Morphological and Structural Characterization: Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are employed to investigate the thin film morphology, crystallinity, and molecular packing, which are crucial for device performance.[17][18][19]
Conclusion
Anthracene derivatives are a highly versatile class of materials for organic electronics. By carefully selecting the molecular structure and optimizing the fabrication process, high-performance OFETs, OLEDs, and OPVs can be realized. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of anthracene derivatives in their respective fields, including advanced applications in drug development and biosensing where organic electronics are finding new frontiers.
References
- 1. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 2. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New anthracene derivatives integrating high mobility and strong emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. A thermally stable anthracene derivative for application in organic thin film transistors - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Solution-processed organic photovoltaic cells with anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Semiconductor characterization techniques - Wikipedia [en.wikipedia.org]
- 17. researching.cn [researching.cn]
- 18. In-situ/operando characterization techniques for organic semiconductors and devices [jos.ac.cn]
- 19. Influence of heteroatoms on the charge mobility of anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 9-(4-Bromophenyl)-10-phenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Bromophenyl)-10-phenylanthracene is a versatile aromatic building block, particularly valuable in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a core structure in medicinal chemistry. The presence of a bromine atom on one of the phenyl rings provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This document provides detailed protocols for the functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthetic Potential
The functionalization of this compound opens up possibilities for creating a diverse library of derivatives with tailored electronic and photophysical properties. The general synthetic strategy involves the palladium-catalyzed cross-coupling of the aryl bromide with a suitable coupling partner.
Caption: Synthetic routes for the functionalization of this compound.
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl derivative.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Illustrative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 10 | 80-90 |
| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Note: These are representative yields for Suzuki-Miyaura reactions and may vary for the specific substrate.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed coupling of this compound with a primary or secondary amine.[2][3][4]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.02 eq) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Illustrative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu | Toluene | 100 | 8 | 80-90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Dioxane | 110 | 18 | 70-85 |
| 3 | n-Hexylamine | Pd₂(dba)₃/SPhos (1/2) | K₃PO₄ | Toluene | 90 | 12 | 75-88 |
Note: These are representative yields for Buchwald-Hartwig aminations and may vary for the specific substrate.
Protocol 3: Sonogashira Coupling for C-C Bond Formation
This protocol details the coupling of this compound with a terminal alkyne.[2][5][6]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.015 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Illustrative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | TEA | THF | 25 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (1) | DIPA | DMF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (1) | TEA | THF | 40 | 10 | 90-98 |
Note: These are representative yields for Sonogashira couplings and may vary for the specific substrate.
Conclusion
The protocols provided herein offer a robust starting point for the functionalization of this compound. The versatility of palladium-catalyzed cross-coupling reactions allows for the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.
References
Application Notes and Protocols: 9-(4-Bromophenyl)-10-phenylanthracene in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Bromophenyl)-10-phenylanthracene is a polycyclic aromatic hydrocarbon with a core anthracene structure known for its robust thermal stability and charge-carrying capabilities. While it is more commonly recognized as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), its inherent photophysical properties suggest potential applications in the field of organic photovoltaics (OPVs). The anthracene moiety provides a rigid, planar structure conducive to charge transport, and the presence of a bromo-substituent offers a site for further chemical modification to fine-tune its electronic properties.
These notes explore the prospective application of this compound in OPV devices. Due to limited direct experimental data on its use as a primary photoactive layer in OPVs, this document presents a hypothetical framework for its incorporation, alongside generalized experimental protocols for device fabrication and characterization. This material could potentially be used as a host in a ternary blend active layer, as a hole-transporting layer (HTL), or as an interfacial modifier to improve charge extraction and device stability.
Hypothetical Performance Data
The following table outlines the projected performance metrics of a hypothetical organic solar cell incorporating this compound as a host material in a ternary blend with a suitable donor and acceptor. These values are illustrative and based on performance characteristics of similar aromatic hydrocarbon-based OPV systems.
| Device Architecture | Donor:Acceptor:Host Ratio | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| Conventional (ITO/PEDOT:PSS/Active Layer/Ca/Al) | 1:1.2:0.2 | 0.85 - 0.95 | 15.0 - 17.0 | 65 - 70 | 8.3 - 11.3 |
| Inverted (ITO/ZnO/Active Layer/MoOx/Ag) | 1:1.2:0.2 | 0.88 - 0.98 | 15.5 - 17.5 | 68 - 73 | 9.3 - 12.3 |
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of a conventional bulk-heterojunction (BHJ) organic solar cell, where this compound could be integrated into the active layer.
Substrate Preparation
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath.
-
Ultrasonication is performed for 15 minutes each in a solution of detergent (such as Hellmanex), deionized (DI) water, acetone, and isopropanol.
-
After cleaning, the substrates are dried with a stream of high-purity nitrogen gas.
-
The dried substrates are then treated with UV-ozone for 15 minutes to enhance the wettability and work function of the ITO surface.
Hole-Transporting Layer (HTL) Deposition
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is filtered through a 0.45 µm PVDF syringe filter.
-
The filtered PEDOT:PSS solution is spin-coated onto the pre-cleaned ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
Active Layer Deposition
-
A ternary blend solution is prepared by dissolving a donor polymer (e.g., PTB7-Th), a non-fullerene acceptor (e.g., ITIC), and this compound as the host in a suitable organic solvent (e.g., chlorobenzene with a small percentage of a processing additive like 1,8-diiodooctane). A typical concentration would be 20 mg/mL total solids content.
-
The solution is stirred on a hotplate at 40°C for at least 2 hours to ensure complete dissolution.
-
The active layer solution is then spin-coated onto the PEDOT:PSS layer at 1500 rpm for 60 seconds inside the glovebox.
-
The film is subsequently annealed at 100°C for 10 minutes to optimize the morphology of the active layer.
Cathode Deposition
-
A thin layer of calcium (Ca) (20 nm) followed by a thicker layer of aluminum (Al) (100 nm) are thermally evaporated onto the active layer through a shadow mask at a pressure below 10-6 Torr.
-
The deposition rate for Ca is typically 0.2 Å/s, and for Al is 1.5 Å/s. The active area of the device is defined by the overlap of the ITO anode and the metal cathode (typically 0.04 cm²).
Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated devices are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination (100 mW/cm²) from a solar simulator.
-
The external quantum efficiency (EQE) is measured using a quantum efficiency measurement system to determine the spectral response of the solar cell.
Visualizations
OPV Device Fabrication Workflow
Caption: Workflow for OPV Device Fabrication and Testing.
Conventional OPV Device Architecture
Caption: Conventional OPV Device Structure.
Application Notes and Protocols for the Synthesis of Hole Transport Materials Utilizing 9-(4-Bromophenyl)-10-phenylanthracene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel hole transport materials (HTMs) derived from 9-(4-Bromophenyl)-10-phenylanthracene. The methodologies described herein focus on widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to functionalize the starting material with common hole-transporting moieties.
Introduction
The development of efficient and stable hole transport materials is a critical area of research in organic electronics, with significant implications for devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The 9,10-diphenylanthracene core is a promising scaffold for HTMs due to its inherent photophysical properties and high charge carrier mobility. The presence of a bromo-functional group on this core, as in this compound, provides a versatile handle for the introduction of various functional groups through well-established synthetic methodologies.
This guide outlines the synthesis of two classes of HTMs from this compound: one featuring a carbazole moiety introduced via a Suzuki coupling, and another incorporating a diphenylamine group through a Buchwald-Hartwig amination. These reactions are known for their high efficiency and broad functional group tolerance.[1]
Synthesis of Hole Transport Materials
The synthesis of hole transport materials from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary methods detailed below are the Suzuki-Miyaura coupling for forming a carbon-carbon bond with a carbazole derivative and the Buchwald-Hartwig amination for creating a carbon-nitrogen bond with diphenylamine.
General Synthetic Workflow
The overall workflow for the synthesis and characterization of these materials is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-(4-Bromophenyl)-10-phenylanthracene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 9-(4-Bromophenyl)-10-phenylanthracene. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction, with additional information on the precursor synthesis and alternative methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently reported and generally reliable method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 9-bromo-10-phenylanthracene with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis usually starts with commercially available 9-phenylanthracene, which is first brominated to form the key intermediate, 9-bromo-10-phenylanthracene. This intermediate is then coupled with 4-bromophenylboronic acid or its corresponding boronate ester. An alternative, though less common, route could involve a Grignard reaction.
Q3: What kind of yields can I expect for the synthesis of this compound?
A3: Reported yields for the Suzuki-Miyaura cross-coupling step to form similar 9,10-diarylanthracenes can vary significantly based on the specific reaction conditions, but yields in the range of 60-85% are achievable with careful optimization. The initial bromination of 9-phenylanthracene to 9-bromo-10-phenylanthracene has been reported with yields from 61% up to 98%.[1][2]
Q4: What are the main challenges in synthesizing this molecule?
A4: The primary challenges include achieving a high yield in the Suzuki-Miyaura coupling step, minimizing side reactions, and effectively purifying the final product. The bulky nature of the 9,10-disubstituted anthracene core can lead to steric hindrance, which may slow down the reaction rate and necessitate the use of specialized catalysts and ligands.[3]
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization.[1] A common solvent system for column chromatography is a mixture of dichloromethane and hexane.[4] Recrystallization from solvents like methanol or a dichloromethane/petroleum ether mixture can yield a high-purity solid product.[1][4]
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction does not proceed; starting materials remain. | 1. Inactive Catalyst: The palladium catalyst may be deactivated by oxygen or impurities. | - Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).- Use fresh, high-quality palladium catalyst and ligands. Consider using more robust catalysts like those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are effective for sterically hindered substrates.[3][5] |
| 2. Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to promote the transmetalation step. | - Screen different bases. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than sodium carbonate.[3][5] - Ensure the base is finely powdered to maximize its surface area and reactivity. | |
| 3. Poor Solubility of Reactants: The anthracene derivative may have low solubility in the reaction solvent, leading to a slow or incomplete reaction. | - Consider using higher boiling point solvents like dioxane or toluene to increase solubility at elevated temperatures.[3][6] - For particularly insoluble substrates, chlorinated aromatic solvents like chlorobenzene or 1,2-dichlorobenzene can be effective.[6] | |
| Low yield with significant side products. | 1. Homocoupling of Boronic Acid: The 4-bromophenylboronic acid may couple with itself to form 4,4'-dibromobiphenyl. | - This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[7] - Use the boronic acid in a slight excess (1.2-1.5 equivalents) but avoid a large excess which can favor homocoupling. |
| 2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of bromobenzene. | - This side reaction is more common with aqueous bases.[7] Consider using anhydrous conditions or more stable boronic esters (e.g., pinacol esters). | |
| 3. Formation of Anthracene-9,10-dione derivative: Oxidation of the anthracene core can occur. | - This byproduct has been observed in similar Suzuki reactions.[4] Maintaining a strict inert atmosphere throughout the reaction and workup can minimize oxidation. |
Issues with Precursor Synthesis (9-bromo-10-phenylanthracene)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of 9-bromo-10-phenylanthracene. | 1. Incomplete Reaction: The bromination reaction may not have gone to completion. | - Ensure the correct stoichiometry of N-bromosuccinimide (NBS) is used (typically 1.1-1.2 equivalents). - Monitor the reaction progress by TLC to ensure all the starting 9-phenylanthracene has been consumed. |
| 2. Formation of Polybrominated Species: Over-bromination can occur if an excess of NBS is used or if the reaction is run for too long. | - Carefully control the amount of NBS added. - Purify the crude product using column chromatography to separate the desired monobrominated product from any di- or polybrominated species. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of 9,10-Disubstituted Anthracenes via Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 9-bromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (1.0) | K₂CO₃ (2M aq) | Toluene/Ethanol | Reflux | 48 | 81.9 | [1] |
| 9,10-dibromoanthracene | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (7.5) | Na₂CO₃ (2M aq) | Toluene/THF | Reflux | Overnight | 58 | [4] |
| 9-bromo-10-phenylanthracene | 4-(trifluoromethyl)phenyl boronic acid | Pd(PPh₃)₄ (9.0) | Na₂CO₃ (2M aq) | Toluene/THF | Reflux | 18 | Not specified | [4] |
| Hindered aryl bromide | Hindered arylboronic acid | Pd-NHC complex (0.05) | t-BuOK | Dioxane | Mild | Not specified | >99 | [3] |
Note: This table presents data from various sources for similar reactions to provide a comparative overview. Yields for the specific synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of 9-bromo-10-phenylanthracene
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 9-phenylanthracene (1.0 eq.) in chloroform.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.2 eq.) to the solution.
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Reaction Conditions: Heat the mixture to 60°C under a nitrogen atmosphere for 2 hours.
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Workup: After cooling to room temperature, add water to the reaction mixture. Extract the product with dichloromethane.
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Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from methanol to yield a green-yellow powder. A reported yield for this reaction is 61.2%.[1] Another procedure reports a yield of 98% using similar reactants but with a 1-hour reaction time.[2]
Protocol 2: Suzuki-Miyaura Coupling to Synthesize this compound
This is a general protocol based on common conditions for the synthesis of 9,10-diarylanthracenes.[4][6]
-
Reaction Setup: To a dry Schlenk flask, add 9-bromo-10-phenylanthracene (1.0 eq.), 4-bromophenylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2-3 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if applicable, the ligand.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and THF, and an aqueous solution of the base if using Na₂CO₃ or K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen or argon atmosphere and stir vigorously. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to obtain the final product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 9-(4-Bromophenyl)-10-phenylanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 9-(4-Bromophenyl)-10-phenylanthracene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Q: My compound is oiling out instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the compound being insufficiently soluble.
Troubleshooting Steps:
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Increase Solvent Volume: Add more of the hot recrystallization solvent to fully dissolve the oil. The concentration of the compound may be too high.
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly. A slower cooling rate promotes the formation of crystals over oils. You can achieve this by placing the flask in a warm bath that is allowed to cool to room temperature slowly.
-
Change the Solvent System:
-
If using a single solvent, switch to a solvent with a lower boiling point.
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Consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.
-
Issue 2: Poor Separation or Tailing During Column Chromatography
Q: I am observing poor separation of my compound from impurities, or the spot is tailing on the TLC plate during column chromatography. How can I improve this?
A: Poor separation or tailing can result from several factors, including an inappropriate solvent system, overloading the column, or issues with the stationary phase.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent):
-
The ideal retention factor (Rf) for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation.
-
If the Rf is too high, decrease the polarity of the eluent. For a dichloromethane/petroleum ether system, this would mean increasing the proportion of petroleum ether.
-
If the Rf is too low or the spot is not moving from the baseline, increase the eluent polarity by increasing the proportion of dichloromethane.
-
"Tailing" can sometimes be reduced by adding a small amount (0.1-1%) of a more polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent, though this is less common for nonpolar hydrocarbons.
-
-
Check the Column Loading:
-
Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
-
Ensure Proper Column Packing:
-
An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Issue 3: Product is a Slight Yellow Solid, Not White
Q: The product data sheet indicates a "slight yellow solid," but I am concerned about the purity. Is this coloration normal?
A: Yes, it is common for this compound to appear as a slight yellow solid.[1] This coloration is often inherent to the conjugated aromatic system and does not necessarily indicate the presence of impurities, especially if the product has a high purity assay (e.g., ≥99.0%).[1] However, a more intense yellow or brown color could suggest residual impurities from the synthesis. If you suspect impurities, techniques like NMR or melting point analysis can be used to confirm the purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The two primary methods for purifying this compound and similar aromatic compounds are recrystallization and silica gel column chromatography. Recrystallization is effective for removing small amounts of impurities from a relatively pure product. Column chromatography is useful for separating the target compound from significant amounts of impurities or byproducts with different polarities.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While specific data for this exact compound is limited, based on the purification of its precursor, 9-bromo-10-phenylanthracene, you can start with solvents like methanol or ethanol.[2][3] A mixed solvent system, such as dichloromethane/petroleum ether or toluene/heptane, could also be effective. The ideal solvent or solvent system will dissolve the compound when hot but have limited solubility when cold.
Q3: What is a typical eluent system for column chromatography of this compound?
A3: For a nonpolar compound like this compound, a nonpolar eluent system is appropriate. A mixture of dichloromethane and petroleum ether (or hexanes) is a good starting point.[3] The ratio can be optimized using thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the product.
Q4: How should I store purified this compound?
A4: To maintain its purity and integrity, the compound should be stored in a cool, ventilated, and dry place.[1][4] It is typically packaged in sealed containers to protect it from moisture and light.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound, the following table provides illustrative data based on typical purification outcomes for similar compounds.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Solvent System |
| Recrystallization | 95% | >99% | 70-85% | Toluene/Heptane or Dichloromethane/Methanol |
| Column Chromatography | 80% | >99.5% | 60-80% | Dichloromethane/Petroleum Ether (e.g., 1:4 v/v) |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Choose an appropriate solvent or mixed solvent system by testing the solubility of a small amount of the crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a ratio of dichloromethane to petroleum ether) that provides a good Rf value (0.2-0.4) for the product and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
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Analysis: Monitor the fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
Overcoming solubility issues with 9-(4-Bromophenyl)-10-phenylanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 9-(4-Bromophenyl)-10-phenylanthracene (CAS: 625854-02-6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] Due to its large, nonpolar aromatic structure, it is highly hydrophobic and lipophilic, leading to low solubility in aqueous solutions and many common polar organic solvents.[2] This can pose significant challenges in experimental setups, particularly for applications in biological systems or solution-based processing.
Q2: What are the general properties of this compound?
A2: It is typically a slight yellow solid with a molecular weight of approximately 409.32 g/mol .[1][3] It is primarily used as an intermediate in the manufacturing of organic light-emitting diodes (OLEDs).[1][4]
Q3: Which solvents are recommended for dissolving this compound?
A3: Based on its chemical structure and available synthesis procedures for related compounds, nonpolar aromatic and chlorinated solvents are the most effective. Toluene, chloroform, and dichloromethane are likely to be good primary solvents. Ethers such as tetrahydrofuran (THF) and esters like ethyl acetate may also be used, potentially with heating. Alcohols like methanol and ethanol are generally poor solvents and are often used for recrystallization, indicating low solubility at room temperature.
Q4: My compound is precipitating out of solution. What are the possible causes and solutions?
A4: Precipitation can occur due to several factors:
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Concentration Exceeds Solubility Limit: You may have created a supersaturated solution. Solution: Try reducing the concentration of your compound.
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Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can cause precipitation. Solution: Maintain a constant, controlled temperature throughout your experiment. Gentle heating can sometimes help redissolve the compound.
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation. Solution: Keep your container tightly sealed.
-
Introduction of an Anti-Solvent: Adding a solvent in which the compound is insoluble (an anti-solvent) will cause it to precipitate. This is a common technique for recrystallization. Solution: Ensure that all components of your experimental system are compatible with your chosen solvent.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving the Compound
If you are finding it difficult to dissolve this compound, consider the following troubleshooting steps:
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Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solvent selection table below.
-
Increase Temperature: Gently heating the solution can significantly increase the solubility of many compounds. Proceed with caution and be aware of the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.
-
Increase Solvent Volume: Using a larger volume of solvent will allow for a lower final concentration, which may be below the solubility limit.
Issue 2: Compound Crashes Out During an Experiment
If your compound precipitates during a reaction or analysis, use the following logical workflow to diagnose the issue:
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Expected Solubility | Notes |
| Aromatic | Toluene | Soluble | A good initial choice for creating stock solutions. |
| Benzene | Soluble | Similar to toluene, but with higher toxicity. | |
| Chlorinated | Chloroform (CHCl₃) | Soluble | Often used in synthesis and purification of related compounds.[5] |
| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions and purification. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | May require gentle heating to fully dissolve. |
| Diethyl Ether | Sparingly Soluble | Lower polarity than THF, may be less effective. | |
| Esters | Ethyl Acetate | Sparingly Soluble | Often used in combination with less polar solvents for recrystallization. |
| Alcohols | Methanol | Insoluble/Slightly Soluble | Primarily used as an anti-solvent for recrystallization.[2] |
| Ethanol | Insoluble/Slightly Soluble | Similar to methanol. | |
| Ketones | Acetone | Sparingly Soluble | Can be used for washing or in some cases for recrystallization. |
| Aprotic Polar | Dimethylformamide (DMF) | Moderately Soluble | Higher polarity may limit solubility. |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | High boiling point can be useful for high-temperature experiments. | |
| Alkanes | Hexane | Insoluble | Often used as an anti-solvent to induce precipitation. |
| Aqueous | Water | Insoluble | Highly insoluble due to its hydrophobic nature. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a stock solution of this compound in an appropriate organic solvent.
Materials:
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This compound
-
Toluene (or chloroform)
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Glass vial with a screw cap
-
Analytical balance
-
Volumetric flask
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Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound using an analytical balance and transfer it to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent (e.g., toluene) to the flask, enough to wet the solid.
-
Gently swirl the flask to begin the dissolution process. A magnetic stir bar can be added for continuous agitation.
-
If the compound does not readily dissolve, place the sealed flask in an ultrasonic bath for 5-10 minute intervals.
-
Alternatively, gently warm the solution in a water bath. Do not exceed the boiling point of the solvent.
-
Once the solid is fully dissolved, allow the solution to return to room temperature.
-
Carefully add more solvent to the flask until the final desired volume is reached, ensuring the meniscus is at the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
Protocol 2: Enhancing Solubility with a Co-Solvent System
This protocol is for instances where solubility in a single solvent is insufficient for the desired application.
Materials:
-
This compound
-
Primary Solvent (e.g., Toluene)
-
Co-Solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Attempt to dissolve the compound in the primary solvent following Protocol 1.
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If full dissolution is not achieved, begin adding the co-solvent dropwise while continuously stirring or agitating the mixture.
-
Monitor the solution for clarity. Continue adding the co-solvent until the compound is fully dissolved.
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Record the final ratio of the primary solvent to the co-solvent for reproducibility.
-
Note: The addition of a co-solvent may alter the properties of the solution (e.g., polarity, boiling point), which should be considered for your specific application.
References
Technical Support Center: Optimizing Suzuki Coupling of Brominated Anthracenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions of brominated anthracenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of brominated anthracenes, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in Suzuki coupling of brominated anthracenes can stem from several factors. A systematic approach to troubleshooting is crucial.
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Poor Solubility of the Anthracene Substrate: Anthracene derivatives are often poorly soluble in common organic solvents.[1]
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Solution: Consider using higher boiling point solvents like DMF, dioxane, or toluene, or solvent mixtures.[1] For highly insoluble substrates, functionalizing the anthracene core to improve solubility might be necessary.[1] A solid-state mechanochemical approach has also been shown to be effective for poorly soluble substrates, affording high yields.[2]
-
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical, especially for less reactive aryl bromides.
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Solution: Screen different palladium sources and ligands. While Pd(PPh₃)₄ is common, palladacycles or catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) can significantly improve yields.[1][3] For instance, a study on the monoarylation of 9,10-dibromoanthracene showed that a specific palladacycle (IA) gave 100% conversion, while catalysts like Pd(OAc)₂ and PdCl₂ showed poor reactivity.[3]
-
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Suboptimal Base or Solvent: The base and solvent play a crucial role in the catalytic cycle, and their choice is often empirical.
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Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
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Solution: Identify and minimize side reactions. Common side reactions include homocoupling of the boronic acid and dehalogenation of the brominated anthracene. Rigorous degassing of the reaction mixture can minimize oxygen-induced homocoupling.[5]
-
Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can I prevent this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.
-
Solution:
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Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[4]
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Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
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Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or ensure that Pd(II) precatalysts are efficiently reduced in situ.
-
Q3: My starting material is being consumed, but I am not getting the desired product. What could be happening?
If the starting material is consumed without the formation of the desired product, it is likely that side reactions are dominating.
-
Possible Causes and Solutions:
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Protodeboronation: The boronic acid can be converted back to the corresponding arene. This is more common with electron-deficient boronic acids.
-
Solution: Use a milder base or a different solvent system. Protecting the boronic acid as a pinacol ester can also mitigate this issue.[5]
-
-
Dehalogenation: The bromoanthracene can be reduced to anthracene.
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Solution: This can be influenced by the catalyst system and reaction conditions. Screening different ligands and bases may help to suppress this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of brominated anthracenes?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, studies have shown that for the monoarylation of 9,10-dibromoanthracene, a palladacycle catalyst (IA) can provide quantitative conversion where traditional catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are less effective.[3] For challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands (Buchwald ligands) are often beneficial.[6]
Q2: Which base should I use for my reaction?
The choice of base is critical and can significantly impact the reaction outcome. Inorganic bases are most commonly used.
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K₂CO₃: A versatile and frequently used base, often in an aqueous solution with an organic solvent like THF or toluene.[3][7]
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K₃PO₄: A stronger base that can be effective in more challenging couplings.
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Cs₂CO₃: A highly effective but more expensive base, often used when other bases fail.[3]
Screening different bases is often necessary to find the optimal conditions for a specific reaction.[3]
Q3: What is the optimal temperature for the Suzuki coupling of brominated anthracenes?
The optimal temperature depends on the reactivity of the substrates and the catalyst system used.
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Reactions are typically heated to reflux, often in the range of 60-100 °C.[3][8]
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For less reactive substrates, higher temperatures may be required. However, elevated temperatures can also lead to increased side reactions and decomposition.[3] It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.
Q4: How can I achieve selective mono- or diarylation of a dibrominated anthracene?
Achieving selectivity can be challenging but is controllable through careful manipulation of reaction conditions.
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Monoarylation: Can often be achieved by using a stoichiometric amount of the boronic acid and carefully controlling the reaction time and temperature.[3] The choice of catalyst can also play a significant role in selectivity.[3]
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Diarylation: Typically requires an excess of the boronic acid and longer reaction times or higher temperatures to drive the reaction to completion.[2][7]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for the Monoarylation of 9,10-Dibromoanthracene
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Conversion (%) | Selectivity (Mono:Di) |
| 1 | Pd(OAc)₂ | K₂CO₃ | THF | 60 | 10 | - |
| 2 | PdCl₂ | K₂CO₃ | THF | 60 | 15 | - |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | THF | 60 | 40 | 70:30 |
| 4 | Palladacycle IA | K₂CO₃ | THF | 60 | 100 | 85:15 |
Data adapted from a study on the selective monoarylation of 9,10-dibromoanthracene.[3]
Table 2: Effect of Base on the Monoarylation of 9,10-Dibromoanthracene using Palladacycle IA
| Entry | Base | Conversion (%) | Selectivity (Mono:Di) |
| 1 | K₂CO₃ | 100 | 85:15 |
| 2 | KOH | >95 | 60:40 |
| 3 | Et₃N | 70 | 75:25 |
| 4 | K₃PO₄ | 85 | 70:30 |
| 5 | Cs₂CO₃ | >95 | 80:20 |
Data adapted from a study on the selective monoarylation of 9,10-dibromoanthracene.[3]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of 9,10-Dibromoanthracene
This protocol describes a general method for the diarylation of 9,10-dibromoanthracene.
Materials:
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9,10-Dibromoanthracene (1.0 eq)
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Arylboronic acid (2.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium carbonate (K₂CO₃) (4.0 eq)
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Toluene
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Ethanol
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Deionized Water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene, the arylboronic acid, and potassium carbonate.[7]
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Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
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Bubble argon through the mixture for 15-20 minutes to ensure an inert atmosphere.[8]
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Add the Pd(PPh₃)₄ catalyst to the mixture.[8]
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[8]
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Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Solid-State Mechanochemical Suzuki Coupling of 9-Bromoanthracene
This protocol provides a high-yielding, solvent-free alternative for the Suzuki coupling of a brominated anthracene.
Materials:
-
9-Bromoanthracene
-
Arylboronic acid
-
Pd(OAc)₂
-
DavePhos (ligand)
-
CsF (base)
-
1,5-Cyclooctadiene (1,5-cod) (additive)
Procedure:
-
In a stainless-steel ball-milling jar, combine 9-bromoanthracene, the arylboronic acid, Pd(OAc)₂, DavePhos, and CsF.
-
Add a small amount of water and 1,5-cod.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 99 minutes).
-
The product can be isolated by simple re-precipitation from a suitable solvent mixture (e.g., CH₂Cl₂/MeOH).[2]
This method afforded the desired product in 87% yield, which was significantly higher than the 52% yield obtained from a conventional solution-based reaction.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 9-(4-Bromophenyl)-10-phenylanthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 9-(4-Bromophenyl)-10-phenylanthracene, a key intermediate in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[1] This guide focuses on reducing impurities in two common synthetic routes: Suzuki-Miyaura coupling and the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Grignard reaction. The Suzuki coupling typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The Grignard route involves the reaction of a Grignard reagent with a suitable electrophile.
Q2: What are the typical impurities I might encounter in the Suzuki-Miyaura coupling synthesis?
A2: Common impurities include:
-
Homocoupling products: Biphenyl derivatives arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Dehalogenation product: Formation of 9-phenylanthracene due to the removal of the bromine atom.
-
Starting materials: Unreacted 9-bromo-10-phenylanthracene or 4-bromophenylboronic acid.
-
Palladium residues: Residual palladium catalyst from the reaction, which can be problematic for electronic applications.
Q3: What are the common side products in the Grignard synthesis route?
A3: In the Grignard synthesis, you may encounter:
-
Wurtz coupling product: Homocoupling of the aryl halide starting material.
-
Protonated Grignard reagent: The Grignard reagent can be quenched by trace amounts of water or other protic sources, leading to the formation of bromobenzene.
-
Unreacted starting materials: Residual 9-bromo-10-phenylanthracene.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through a combination of column chromatography and recrystallization. Column chromatography using a silica gel stationary phase with a non-polar eluent system (e.g., hexane/dichloromethane) is effective in separating the desired product from most impurities.[2] Subsequent recrystallization from a suitable solvent system (e.g., dioxane, or a mixture of dichloromethane and petroleum ether) can further enhance the purity.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable. |
| Poorly degassed solvent | Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. | |
| Inappropriate base | The choice of base is critical. For sterically hindered substrates, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃.[4] | |
| Low reaction temperature | Increase the reaction temperature, as sterically hindered substrates may require more thermal energy to react. | |
| High levels of homocoupling impurity | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture by maintaining a positive pressure of an inert gas. |
| Inefficient transmetalation | Optimize the base and solvent system to facilitate the transfer of the aryl group from the boron atom to the palladium center. | |
| Significant dehalogenation | Presence of protic impurities | Ensure all reagents and solvents are anhydrous. |
| Inappropriate ligand | Use a bulkier, electron-rich phosphine ligand to promote reductive elimination over side reactions. |
Grignard Reaction Route
| Problem | Potential Cause | Troubleshooting Steps |
| Failure to initiate the Grignard reaction | Inactive magnesium surface | Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] |
| Wet glassware or solvent | All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Low yield of the desired product | Grignard reagent concentration is too low | Titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the reaction. |
| Wurtz coupling side reaction | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize homocoupling. | |
| Product is contaminated with starting materials | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture to ensure complete conversion. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the synthesis of diarylanthracene compounds via Suzuki-Miyaura coupling. Note that these are representative values for similar systems and optimization for the specific synthesis of this compound is recommended.
Table 1: Effect of Palladium Catalyst and Ligand on Yield in Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ (2) | - | Toluene/Ethanol/H₂O | K₂CO₃ | 100 | 24 | 75-85 |
| Pd₂(dba)₃ (1) | SPhos (2) | Dioxane/H₂O | K₃PO₄ | 110 | 18 | 85-95 |
| Pd(OAc)₂ (2) | XPhos (4) | Toluene/H₂O | Cs₂CO₃ | 100 | 12 | 80-90 |
Table 2: Influence of Base and Solvent on Impurity Profile in Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Homocoupling Impurity (%) | Dehalogenation (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 5-10 | 2-5 |
| K₃PO₄ | Dioxane/H₂O | 110 | <5 | <2 |
| CsF | DME | 80 | 2-5 | <3 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the synthesis of 9,10-diarylanthracenes.
Materials:
-
9-Bromo-10-phenylanthracene
-
4-Bromophenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine 9-bromo-10-phenylanthracene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Synthesis via Grignard Reaction
This protocol involves the preparation of a Grignard reagent followed by its reaction with 9-bromo-10-phenylanthracene.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1,4-Dibromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
9-Bromo-10-phenylanthracene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
Part A: Preparation of 4-Bromophenylmagnesium Bromide
-
Place magnesium turnings (1.5 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of a solution of 1,4-dibromobenzene (1.5 eq) in anhydrous THF to the dropping funnel and add a few drops to the magnesium.
-
If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Slowly add the remaining 1,4-dibromobenzene solution to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
Part B: Reaction with 9-Bromo-10-phenylanthracene
-
In a separate flame-dried flask under an inert atmosphere, dissolve 9-bromo-10-phenylanthracene (1.0 eq) in anhydrous THF.
-
Cool the solution of 9-bromo-10-phenylanthracene to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent from Part A to the cooled solution of 9-bromo-10-phenylanthracene via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for the synthesis of this compound.
Caption: Potential side reactions in the Suzuki-Miyaura coupling.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Enhancing the Thermal Stability of Anthracene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the thermal stability of anthracene derivatives during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My anthracene derivative is showing poor thermal stability. What are the general strategies to improve it?
A1: Several key strategies can be employed to enhance the thermal stability of anthracene derivatives. These primarily revolve around modifying the molecular structure to increase intermolecular forces and raise the energy barrier for decomposition. Consider the following approaches:
-
Functionalization of the Anthracene Core: Introducing substituents at specific positions on the anthracene ring is a common and effective method. The 2,6- and 9,10-positions are frequently targeted for modification.[1][2]
-
Choice of Substituents: The nature of the functional groups is critical. Bulky, rigid substituents can enhance stability. For instance, incorporating dibenzo[b,d]furan units or cyclohexyl-phenyl groups has been shown to yield materials with excellent thermal stability.[3][4][5]
-
Enhancing Intermolecular Interactions: Promoting strong π–π stacking and other non-covalent interactions can lead to more stable crystal packing, which in turn improves thermal stability.[1]
-
Controlling Crystallinity: The degree of crystallinity can influence the kinetics of thermal dissociation.[6][7] Optimizing crystallization conditions can therefore be a crucial step.
Q2: How do different substituents at the 9,10-positions affect thermal stability?
A2: Functionalization at the 9,10-positions can significantly tune the thermal stability of anthracene derivatives. The electronic properties of the substituents play a major role. Both electron-donating and electron-withdrawing groups can influence the thermal dissociation kinetics.[6][7][8] For instance, methoxy-substituted 9,10-anthracene derivatives have been observed to possess higher decomposition temperatures (Td) compared to their non-methoxy counterparts.[2] This suggests that the choice of substituent can be used as a handle to fine-tune thermal properties.[2]
Q3: What is the impact of substituents at the 2,6-positions on thermal stability?
A3: Substitution at the 2,6-positions is a powerful strategy for improving thermal performance. This is often attributed to the extension of the π-conjugated system and the influence on molecular packing. A notable example is the introduction of cyclohexyl-phenyl groups at the 2,6-positions, which has been shown to lead to impressive thermal stability, with sublimation temperatures reaching up to 360°C.[4][5] This approach not only enhances thermal stability but can also positively impact charge transport properties in organic electronics.[1]
Q4: My derivative appears to be decomposing during purification by sublimation. What should I do?
A4: If you observe decomposition during sublimation, it indicates that the sublimation temperature is close to or exceeds the decomposition temperature of your compound. Here are a few troubleshooting steps:
-
Lower the Sublimation Temperature and Pressure: Attempt the sublimation at a lower temperature under a higher vacuum. This may reduce the rate of decomposition.
-
Use a Carrier Gas: Employing an inert carrier gas like argon or CO2 during sublimation can sometimes help, as it can facilitate the transport of the material at a lower temperature.[1]
-
Alternative Purification Methods: If sublimation remains problematic, consider other purification techniques such as column chromatography or recrystallization, if applicable to your derivative's solubility and stability in solvents.
-
Re-evaluate the Molecular Design: If the intrinsic thermal stability of the molecule is too low for your application, you may need to revisit the molecular design and incorporate more robust substituents as discussed in the previous questions.
Quantitative Data Summary
The following table summarizes the decomposition temperatures (Td) of various anthracene derivatives, providing a comparative overview of the impact of different substitution patterns.
| Anthracene Derivative | Substitution Position | Substituent Group(s) | Decomposition Temperature (Td) at 5% weight loss (°C) | Reference |
| Phenyl-substituted | 9,10 | Phenyl | 258 - 302 | [2] |
| Methoxy-substituted | 9,10 | Methoxyphenyl | 275 - 386 | [2] |
| Fluorophenyl-substituted | 2,6 | o-FPh, m-FPh, p-FPh | 225 - 232 | [1] |
| Trifluoromethylphenyl-substituted | 2,6 | p-CF3Ph | 289 | [1] |
| DADB (a diamine derivative) | 9,10 | (E)-4-(dimethylamino)but-1-en-1-yl | ~350 (maximum point of DTG) | [9] |
| DEADP (a diamine derivative) | 9,10 | 4-(dimethylamino)butyl | ~300 and ~330 (two mass losses) | [9] |
| 2,6-di(4-n-hexylphenyl)anthracene (DnHPA) | 2,6 | 4-n-hexylphenyl | 310 | [4][5] |
| 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) | 2,6 | 4-cyclohexylphenyl | 360 | [4][5] |
| 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt) | 2,6 | Dibenzo[b,d]furan-3-yl | Stable up to 220 in thin-film transistors | [3] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
This is a fundamental technique to determine the thermal stability of your anthracene derivatives.
-
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss is observed.[1][2]
-
Methodology:
-
Place a small amount of the sample (typically 1-5 mg) into a TGA crucible (e.g., alumina).[1]
-
Place the crucible in the TGA instrument.
-
Heat the sample under a controlled, inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation.[1][2][9]
-
Apply a constant heating rate, for example, 5.0 °C/min or 10 °C/min.[1][2][4]
-
Record the mass loss as a function of temperature.
-
Determine the Td from the resulting TGA curve.
-
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermophysical properties of your materials, such as melting point and other phase transitions.
-
Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology:
-
Accurately weigh a small amount of the sample into a DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.[4]
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting DSC thermogram to identify endothermic (melting) and exothermic (crystallization) events.
-
Visualizations
Caption: Key molecular design strategies to enhance the thermal stability of anthracene derivatives.
Caption: A standard experimental workflow for evaluating the thermal properties of new anthracene derivatives.
References
- 1. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. Frontiers | Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors [frontiersin.org]
- 5. Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effect on the thermophysical properties and thermal dissociation behaviour of 9-substituted anthracene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Substituent effect on the thermophysical properties and thermal dissociation behaviour of 9-substituted anthracene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting low quantum efficiency in anthracene-based emitters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers working with anthracene-based emitters, particularly concerning low photoluminescence quantum efficiency (PLQE).
Troubleshooting Guide
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Significant drop in quantum efficiency in the solid state compared to solution.
-
Question: My anthracene derivative exhibits high quantum efficiency in solution, but it drops dramatically in a thin film or solid sample. What is the likely cause, and how can I address it?
-
Answer: This phenomenon is often due to Aggregation-Caused Quenching (ACQ) . In the solid state, the planar structure of anthracene molecules promotes strong π-π stacking, leading to the formation of non-emissive aggregates or excimers, which quench fluorescence.[1][2][3]
Troubleshooting Steps:
-
Modify Molecular Structure: Introduce bulky substituents to the anthracene core. This creates steric hindrance that can disrupt π-π stacking and reduce aggregation.[4] Attaching groups like tert-butyl or modifying the anthracene with aldehyde groups can transform it from an ACQ luminophore to an Aggregation-Induced Emission (AIE) luminogen.[5][6]
-
Polymer Encapsulation: Incorporating the anthracene emitter into a polymer matrix can physically separate the molecules, preventing aggregation.[1]
-
Host-Guest System: In applications like Organic Light-Emitting Diodes (OLEDs), dispersing the anthracene derivative as a guest in a suitable host matrix at a low concentration can effectively minimize aggregation.
-
Issue 2: Observed quantum efficiency is lower than theoretically predicted, especially at high current densities in OLEDs.
-
Question: My OLED device using an anthracene-based emitter shows a lower external quantum efficiency (EQE) than expected, and the efficiency rolls off at higher current densities. What could be the reason?
-
Answer: A likely cause is Triplet-Triplet Annihilation (TTA) . In OLEDs, charge recombination generates both singlet (25%) and triplet (75%) excitons. While TTA can be harnessed to increase fluorescence through triplet fusion, it can also become a loss mechanism, especially at high triplet exciton concentrations.[7][8][9][10] Quenching by charge carriers can also be a dominant decay process for triplet states.[7][9]
Troubleshooting Steps:
-
Optimize Device Architecture: Improving charge injection and transport can reduce the concentration of charge carriers that can quench triplets.[7][9] A graded heterojunction architecture can help balance charge transport within the emissive layer.[11]
-
Material Selection: Choose host and guest materials with appropriate energy levels to facilitate efficient energy transfer and minimize non-radiative decay pathways.
-
Transient Electroluminescence Studies: Perform time-resolved measurements to study the decay dynamics of the excited states. The presence of a delayed fluorescence component can be an indicator of TTA.[8]
-
Issue 3: Inconsistent and low quantum efficiency values across different batches of the same material.
-
Question: I am synthesizing an anthracene derivative, but different batches are giving me inconsistent and generally low quantum efficiency values. What could be the problem?
-
Answer: The issue is most likely related to the purity of your material . Even trace amounts of impurities can act as quenching sites, significantly reducing the quantum efficiency.[12] Common impurities in anthracene synthesis include unreacted starting materials, by-products, and isomers.[13][14]
Troubleshooting Steps:
-
Rigorous Purification: Employ multiple purification techniques. Common and effective methods for anthracene derivatives include:
-
Recrystallization: Use appropriate solvents like toluene, ethanol, or dioxane.[13][14][15] Slow cooling promotes the formation of purer crystals.[13]
-
Column Chromatography: Alumina is a common stationary phase for purifying anthracene derivatives.[14]
-
Sublimation: This is a very effective method for obtaining high-purity anthracene compounds (>99%), as it removes non-volatile impurities.[13][16]
-
-
Purity Analysis: After purification, verify the purity of your compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry.
-
Protect from Photo-oxidation: Anthracene and its derivatives can be sensitive to light and air, leading to the formation of non-emissive anthraquinone.[14] It is advisable to perform purification and handling in the dark or under non-actinic light and in an inert atmosphere.[14]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good quantum efficiency for an anthracene-based blue emitter in an OLED?
-
A1: Achieving high efficiency in deep-blue emitters is challenging. However, recent research has demonstrated non-doped deep-blue fluorescent OLEDs with external quantum efficiencies (EQEs) as high as 7.95% and even up to 10.44%.[4][17] Devices that can harness triplet-triplet annihilation effectively can surpass the theoretical limit of 5% for conventional fluorescent OLEDs.[8][18]
-
-
Q2: How can I accurately measure the photoluminescence quantum yield (PLQY) of my anthracene derivative?
-
A2: The most common methods are the absolute and relative methods.[12]
-
Absolute Method: This requires an integrating sphere to collect all emitted photons from the sample. The PLQY is calculated by dividing the number of emitted photons by the number of absorbed photons.[12]
-
Relative Method: This involves comparing the fluorescence intensity of your sample to a standard with a known quantum yield.[19][20] Anthracene itself is sometimes used as a reference standard.[21] It is crucial to use the same experimental conditions (e.g., solvent, excitation wavelength, slit widths) for both the sample and the standard.[19][20]
-
-
-
Q3: Can modifying the side groups on the anthracene core improve the quantum yield?
-
A3: Yes, molecular engineering of the side groups has a significant impact on the photophysical properties.[4] Introducing bulky side groups can prevent aggregation-caused quenching.[4] The electronic nature of the substituents can also be tuned to optimize the emission color and efficiency.[22] For instance, introducing hydroxyl or carbazole groups has been shown to yield deep-blue emitters with high efficiency in OLEDs.[4][18]
-
-
Q4: What is the role of vibronic coupling in the quantum yield of anthracene derivatives?
-
A4: Vibronic coupling, the interaction between electronic and vibrational states, can influence the rate of non-radiative decay. A theoretical design principle for high quantum yield anthracene derivatives involves reducing the electron density difference and overlap density between the ground (S₀) and first excited (S₁) states in the anthracene core to suppress vibrational relaxation and radiationless transitions.[22]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Anthracene Derivatives
| Purification Technique | Principle | Advantages | Disadvantages | Purity Achieved |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[13] | Simple, cost-effective, good for removing soluble and insoluble impurities. | Solvent selection can be challenging; yield can be low. | ~80% from crude cake.[13] |
| Column Chromatography | Differential adsorption of components onto a stationary phase.[14] | Good for separating isomers and compounds with similar solubility. | Can be time-consuming and require large amounts of solvent. | High purity, dependent on separation. |
| Sublimation | Conversion of a solid directly to a gas, leaving non-volatile impurities behind.[13][16] | Excellent for removing non-volatile and inorganic impurities; can yield very high purity.[13] | Only applicable to thermally stable and volatile compounds. | >99%.[13] |
Table 2: External Quantum Efficiencies (EQE) of Selected Anthracene-Based OLEDs
| Emitter Type | Device Structure | Maximum EQE (%) | CIE Coordinates (x, y) | Reference |
| Anthracene derivative with tert-butylcarbazolyl | Guest-host system | 7.1% | Not specified | [8] |
| Hydroxyl-substituted tetraphenylimidazole-functionalized anthracene | TTA-OLED | 6.43% | (Not specified, deep-blue) | [18] |
| Bipolar anthracene-based compound (mCzAnBzt) | Non-doped | 7.95% | (0.15, 0.07) | [4] |
| Bipolar anthracene-based compound (2M-ph-pCzAnBzt) | Non-doped | 10.44% | (0.151, 0.057) | [17] |
| Doped 9,10-diarylanthracene with NPB codopant | Doped | 3% - 6% | (Not specified, blue/green) | [23] |
Experimental Protocols
Protocol 1: Purification of Anthracene Derivative by Recrystallization
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene) to create a slurry.[13]
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to prevent premature crystallization.[13]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Measurement of Relative Photoluminescence Quantum Yield (PLQY)
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the reference standard (with known PLQY) and the sample of interest in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[20]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.[19]
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths, integration time) are identical for both the standard and the sample.[19]
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The slope of these plots gives the gradient (Grad).
-
Calculate the PLQY of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[24]
-
Visualizations
Caption: Troubleshooting workflow for low quantum efficiency in anthracene emitters.
Caption: Comparison of Aggregation-Caused Quenching and Aggregation-Induced Emission.
References
- 1. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Anthracene Modified by Aldehyde Groups Exhibiting Aggregation‐Induced Emission Properties | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. OLED - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 15. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 16. Anthracene is purified through which of the following class 10 chemistry CBSE [vedantu.com]
- 17. researchgate.net [researchgate.net]
- 18. Deep-blue high-efficiency triplet–triplet annihilation organic light-emitting diodes using hydroxyl-substituted tetraphenylimidazole-functionalized anthracene fluorescent emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 20. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Charge Injection with 9-(4-Bromophenyl)-10-phenylanthracene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9-(4-Bromophenyl)-10-phenylanthracene to enhance charge injection in electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in electronic devices?
This compound is primarily used as a hole injection layer (HIL) or as a building block for hole transport materials (HTMs) in organic electronic devices like OLEDs.[1][2] Its function is to facilitate the efficient injection of positive charge carriers (holes) from the anode (e.g., Indium Tin Oxide - ITO) into the emissive layer of the device.[3][4] A well-matched HIL reduces the energy barrier for hole injection, leading to improved device efficiency and stability.[5]
Q2: What are the key physical and chemical properties of this compound?
This compound is a slight yellow solid organic compound.[1] Its anthracene core provides good charge transport properties, while the bromophenyl and phenyl groups contribute to its stability and functionality in organic electronic applications.[1] The bromine atom, in particular, enhances its reactivity, making it suitable for cross-coupling reactions to synthesize more complex molecules for OLEDs.[1]
Q3: How does a hole injection layer (HIL) like this compound improve OLED performance?
An efficient HIL improves OLED performance in several ways:
-
Reduced Turn-on Voltage: By lowering the energy barrier for hole injection from the anode, the voltage required to turn on the device is decreased.[6]
-
Increased Efficiency: Enhanced hole injection leads to a better balance of charge carriers (holes and electrons) in the emissive layer, which increases the probability of radiative recombination and thus improves the external quantum efficiency (EQE), current efficiency, and power efficiency.[7][8]
-
Improved Device Lifetime: A stable HIL can contribute to a longer operational lifetime of the OLED by preventing degradation at the anode interface and improving overall device stability.[9][10][11]
Q4: What are the typical HOMO and LUMO energy levels for anthracene derivatives, and why are they important?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Turn-on Voltage | 1. Poor energy level alignment between the anode, this compound HIL, and the HTL. 2. Contamination at the interfaces. 3. Sub-optimal thickness of the HIL. | 1. Ensure the HOMO level of the this compound is intermediate between the anode's work function and the HTL's HOMO level. Consider using a surface treatment on the anode (e.g., UV-ozone) to modify its work function. 2. Thoroughly clean the substrates before deposition. Ensure high purity of the source material. 3. Systematically vary the thickness of the this compound layer to find the optimal value for charge injection. |
| Low Device Efficiency (EQE, Luminance) | 1. Imbalanced charge injection (excess electrons or holes). 2. Exciton quenching at the HIL interface. 3. Poor film morphology of the this compound layer. | 1. Optimize the thickness of both the HIL and the electron injection layer (EIL) to achieve balanced charge injection. 2. Ensure the triplet energy of the this compound is higher than that of the emissive material to prevent exciton quenching. 3. Optimize deposition parameters (e.g., deposition rate, substrate temperature) to achieve a smooth and uniform film. Use techniques like Atomic Force Microscopy (AFM) to characterize the film surface. |
| Rapid Luminance Decay / Short Device Lifetime | 1. Material degradation at the HIL/anode interface. 2. Formation of non-emissive species due to electrochemical reactions.[9] 3. Thermal instability of the this compound layer. | 1. Ensure a clean and stable interface between the anode and the HIL. 2. Operate the device at lower current densities to minimize degradation.[9] 3. Verify the thermal stability of the material using techniques like Thermogravimetric Analysis (TGA). Materials with high glass transition temperatures (Tg) often lead to more stable devices.[10] |
| Inconsistent Device Performance | 1. Variations in substrate cleaning. 2. Inconsistent deposition rates or film thicknesses. 3. Fluctuations in the vacuum level during thermal evaporation. | 1. Standardize the substrate cleaning protocol. 2. Carefully monitor and control the deposition rates and final thicknesses of all organic layers and the cathode using a quartz crystal microbalance. 3. Maintain a stable high-vacuum environment during the entire deposition process. |
Data Presentation
Table 1: Performance of Blue OLEDs with Anthracene Derivative Emitters (for comparison)
While specific performance data for devices using this compound as a hole injection layer is not detailed in the provided search results, the following table presents the performance of various blue-emitting OLEDs incorporating other anthracene derivatives. This data can serve as a benchmark for researchers developing devices with similar materials.
| Emitter Material Class | Derivative/Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color |
| Fluorescent Anthracene Derivatives | mCz-TAn-CN | - (Non-doped) | 7.03% | (0.14, 0.12) | Deep-Blue |
| Fluorescent Anthracene Derivatives | m2Cz-TAn-CN | DPEPO | 7.28% | (0.14, 0.09) | Deep-Blue |
| Fluorescent Anthracene Derivatives | 2PPIAn | - (Non-doped) | 8.9% | (0.150, 0.060) | Deep-Blue |
| Fluorescent Anthracene Derivatives | 4PPIAn | - (Non-doped) | 7.1% | (0.152, 0.085) | Deep-Blue |
Note: This table is adapted from a comparative guide on blue-emitting OLEDs and is intended to provide a general performance context for anthracene-based materials.[12]
Experimental Protocols
1. General Protocol for OLED Fabrication via Thermal Evaporation
This protocol outlines a general procedure for fabricating a multi-layer OLED using thermal evaporation in a high-vacuum environment.
Materials and Equipment:
-
ITO-coated glass substrates
-
This compound (HIL material)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host and dopant materials
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and remove any residual organic contaminants.[12]
-
-
Organic Layer Deposition:
-
Load the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Load the organic materials, including this compound, into separate evaporation sources (crucibles).
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by heating the respective crucibles:
-
Hole Injection Layer (HIL): this compound.
-
Hole Transport Layer (HTL).
-
Emissive Layer (EML).
-
Electron Transport Layer (ETL).
-
-
Monitor the deposition rate and thickness of each layer using a QCM.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the Electron Injection Layer (EIL) (e.g., LiF).
-
Deposit the metal cathode (e.g., Aluminum).
-
-
Encapsulation:
-
Transfer the fabricated device to a glovebox with an inert atmosphere (e.g., nitrogen or argon) for encapsulation to protect the device from oxygen and moisture.
-
2. Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit to apply a voltage across the device and measure the resulting current density and luminance.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: Measure the EL spectrum at a specific voltage or current density using a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.
-
Lifetime Measurement: Monitor the luminance of the device over time at a constant current density to determine the time it takes for the luminance to decay to a certain percentage (e.g., LT50 or LT95).
Mandatory Visualization
Caption: Experimental workflow for OLED fabrication and characterization.
Caption: Typical energy level diagram of a multi-layer OLED device.
References
- 1. innospk.com [innospk.com]
- 2. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of 9-(4-Bromophenyl)-10-phenylanthracene: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the purity of intermediate compounds is a critical parameter that directly influences the efficiency, longevity, and overall performance of the final device.[1] 9-(4-Bromophenyl)-10-phenylanthracene is a key building block in the synthesis of advanced OLED materials.[1] Therefore, robust and reliable analytical methods for assessing its purity are paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by proposed experimental protocols and data presentation.
Comparative Analysis of Purity Determination Methods
While several analytical techniques can be employed for purity assessment, HPLC and Gas Chromatography (GC) are the most common. The choice between these methods often depends on the analyte's properties, such as volatility and thermal stability, and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like large polycyclic aromatic hydrocarbons (PAHs). | Suitable for volatile and thermally stable compounds. May require high temperatures for large molecules. |
| Typical Stationary Phase | Reversed-phase C18 or specialized PAH columns.[2][3] | Polysiloxane-based capillary columns (e.g., DB-5, HP-5ms). |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients. | Inert gases like Helium or Nitrogen. |
| Detection | UV-Vis (Diode Array Detector) or Fluorescence Detector, offering high sensitivity for aromatic compounds.[4][5] | Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for identification.[6] |
| Sample Preparation | Simple dissolution in an appropriate organic solvent (e.g., THF, Dichloromethane). | Dissolution in a volatile solvent. |
| Potential Issues | Co-elution of structurally similar impurities. | Potential for thermal degradation of the analyte at high injection port temperatures. |
| Commercial Purity Data | Often used for non-volatile solids. | Frequently cited by suppliers for this compound, indicating its viability.[7][8] |
Potential Impurities in this compound
A thorough purity analysis requires consideration of potential process-related impurities. Based on common synthetic routes for substituted anthracenes, likely impurities could include:
| Impurity Name | Chemical Formula | Origin |
| 9-Phenylanthracene | C₂₀H₁₄ | Unreacted starting material.[9] |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | Unreacted starting material or side-product.[10] |
| Anthracene | C₁₄H₁₀ | Starting material precursor. |
| Biphenyl | C₁₂H₁₀ | Byproduct from coupling reactions. |
| 4-Bromobiphenyl | C₁₂H₉Br | Byproduct from coupling reactions. |
| 9,10-Diphenylanthracene | C₂₆H₁₈ | Product of a potential side reaction. |
Detailed Experimental Protocols
The following protocols are proposed methodologies based on established analytical principles for polycyclic aromatic hydrocarbons.
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is designed to provide high-resolution separation of this compound from its potential impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. Specialized PAH columns can also be used for enhanced resolution.[11]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 70 25 100 30 100 31 70 | 35 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Solvent (Diluent): Tetrahydrofuran (THF) or Dichloromethane.
-
Standard Solution: Accurately weigh about 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a nominal concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample: To confirm the separation of impurities, a sample solution can be spiked with known potential impurities.
3. Analysis and Data Interpretation:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Alternative Method: Gas Chromatography (GC)
Given that suppliers often report purity by GC, this is a viable alternative, assuming the compound is sufficiently volatile and thermally stable.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 300 °C
-
Detector Temperature: 320 °C
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 310 °C.
-
Hold: 10 minutes at 310 °C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL
2. Sample and Standard Preparation:
-
Solvent: Dichloromethane or Chloroform.
-
Sample/Standard Concentration: Prepare solutions at a concentration of approximately 1 mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis process.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The purity analysis of this compound is crucial for its application in high-performance OLEDs. While both HPLC and GC can be utilized, HPLC is generally preferred for large, non-volatile polycyclic aromatic hydrocarbons due to its milder analytical conditions, which prevent thermal degradation. The proposed reversed-phase HPLC method with UV detection provides a robust framework for quantifying the purity and identifying potential process-related impurities. For comprehensive quality control, this HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.
References
- 1. innospk.com [innospk.com]
- 2. separationmethods.com [separationmethods.com]
- 3. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | 625854-02-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. This compound | 625854-02-6 | TCI EUROPE N.V. [tcichemicals.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
A Comparative Guide to OLED Intermediates: 9-(4-Bromophenyl)-10-phenylanthracene vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Organic Light-Emitting Diode (OLED) technology, the performance of the device is intrinsically linked to the quality and characteristics of its constituent organic materials. This guide provides an objective comparison of 9-(4-Bromophenyl)-10-phenylanthracene, a promising blue-emitting intermediate, with two widely used OLED materials: Tris(8-hydroxyquinolinato)aluminium (Alq3) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). This comparison is supported by experimental data from scientific literature, detailed experimental protocols, and visualizations to aid in understanding the materials' roles and evaluation processes.
Performance Comparison of OLED Intermediates
The following tables summarize key performance indicators for this compound and its alternatives. It is important to note that the presented data is collated from various studies, and direct comparison of efficiency metrics should be considered with caution as device architectures and experimental conditions can significantly influence performance.
Table 1: Photophysical and Electronic Properties
| Material | Chemical Structure | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (ET) (eV) | Emission Color |
| This compound | C26H17Br | Not widely reported | Not widely reported | ~2.7 - 2.9 (estimated for diphenylanthracene derivatives) | Blue |
| Alq3 | C27H18AlN3O3 | -5.7 to -5.9 | -3.0 to -3.1 | ~2.0 | Green |
| CBP | C36H24N2 | -5.9 to -6.0[1] | -2.4 to -2.9[1] | ~2.56[2] | Blue Host |
Table 2: Performance in OLED Devices
| Material (Role in Device) | Maximum External Quantum Efficiency (EQEmax) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) |
| Derivatives of 9,10-diphenylanthracene (Emitter) | 3.6% - 8.7%[3][4] | 1.8 - 7.03[4][5] | Up to 10.2[3] |
| Alq3 (Electron Transport/Emitter) | Up to 4.6% (as emitter)[6] | ~2.5 - 5 (typical) | ~1.5 - 3 (typical) |
| CBP (Host) | Up to 23.13% (in green PhOLED with dopant)[7] | Up to 80.61 (in green PhOLED with dopant)[7] | Up to 25.8 (in blue PhOLED with dopant)[2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, fabrication, and characterization of OLED materials and devices.
Synthesis of this compound via Suzuki Coupling
This protocol describes a general method for the synthesis of 9,10-diarylanthracene derivatives, which can be adapted for this compound.[8][9][10][11]
Materials:
-
9,10-dibromoanthracene
-
4-bromophenylboronic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or a palladacycle complex)[9][12]
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, THF, Dioxane)
Procedure:
-
In a round-bottom flask, dissolve 9,10-dibromoanthracene and one equivalent of the first arylboronic acid (e.g., 4-bromophenylboronic acid) in the chosen solvent.
-
Add the palladium catalyst and the base to the mixture.
-
Degas the mixture and heat it under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 60 to 100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the first coupling is complete, add the second arylboronic acid (e.g., phenylboronic acid) to the reaction mixture.
-
Continue heating until the second coupling is complete.
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the organic layer and dry it over an anhydrous salt (e.g., MgSO4).
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the general steps for fabricating a small-molecule OLED device in a high-vacuum environment.[13]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., NPB)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Emissive Layer (EML) material (e.g., this compound or a host doped with an emitter)
-
Electron Transport Layer (ETL) material (e.g., Alq3)[14]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr). Sequentially deposit the HIL, HTL, EML, and ETL materials by heating them in separate crucibles. The thickness of each layer is monitored using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, deposit the EIL and the metal cathode through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the fabricated devices to a glovebox with an inert atmosphere and encapsulate them using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Device Characterization
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. The current efficiency (cd/A) and power efficiency (lm/W) are calculated from this data.
External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[15] It is typically measured using an integrating sphere to collect all the emitted light. The total photon flux is then divided by the injected charge carrier flux.
Operational Lifetime: The operational lifetime of an OLED is often characterized by the time it takes for the initial luminance to decrease to a certain percentage, such as 95% (LT95) or 50% (LT50), under a constant current driving condition.[16][17][18][19][20]
Visualizing OLED Concepts
References
- 1. noctiluca.eu [noctiluca.eu]
- 2. mdpi.com [mdpi.com]
- 3. ep2-bayreuth.de [ep2-bayreuth.de]
- 4. physicsforums.com [physicsforums.com]
- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Hole Blocking Materials on the Performance of OLED [ouci.dntb.gov.ua]
- 14. nbinno.com [nbinno.com]
- 15. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 16. ossila.com [ossila.com]
- 17. library.imaging.org [library.imaging.org]
- 18. OLED Screen Lifespan Revealed: How Many Years Will It Last? Usage Tips to Extend OLED Display Lifespan - OLED/LCD Supplier [panoxdisplay.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to DFT Calculations for Photophysical Properties of Anthracene Derivatives
For researchers, scientists, and drug development professionals, understanding the photophysical properties of anthracene derivatives is crucial for their application in fields ranging from organic light-emitting diodes (OLEDs) to bioimaging.[1][2] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting and understanding these properties at the molecular level.[1] This guide provides a comparative overview of DFT calculations for various anthracene derivatives, supported by experimental data, and outlines the common computational and experimental protocols.
Comparative Analysis of Photophysical Properties
The photophysical properties of anthracene derivatives are highly sensitive to their molecular structure, particularly the nature and position of substituents. DFT calculations allow for a systematic investigation of these structure-property relationships. A comparison of calculated and experimental data for selected anthracene derivatives is presented below.
| Derivative | Method (Functional/Basis Set) | Solvent | Calc. λabs (nm) | Exp. λabs (nm) | Calc. λem (nm) | Exp. λem (nm) | Calc. HOMO-LUMO Gap (eV) | Exp. Fluorescence Quantum Yield (Φf) |
| Anthracene | B3LYP/6-311G(d,p) | - | 438[1] | ~375 | - | ~400 | 3.59[3] | 0.27 |
| 1,5-diethylanthracene | B3LYP/6-311G(d,p) | - | 441[1] | - | - | - | - | - |
| 1,5-divinylanthracene | B3LYP/6-311G(d,p) | - | 464[1] | - | - | - | - | - |
| 1,5-diphenylanthracene | B3LYP/6-311G(d,p) | - | 496[1] | - | - | - | - | - |
| 9,10-diphenylanthracene (DPA) | B3LYP/6-311g(d,p) | THF | - | ~390 | - | ~430[4] | - | 0.97 (in cyclohexane)[5] |
| 9,10-dithienylanthracene (DTA) | B3LYP/6-311G(d) | DMF | - | 360, 379, 403[6] | - | - | - | 0.009[6] |
| 9,10-difuranylathracene (DFA) | B3LYP/6-311G(d) | DMF | - | 398[6] | - | - | - | 0.010[6] |
| 9,10-dipyrrolylanthracene (DPA) | B3LYP/6-311G(d) | DMF | - | 405[6] | - | - | - | 0.024[6] |
Note: Experimental values can vary depending on the solvent and measurement conditions. The calculated values are for the vertical excitation energies and may differ from the experimental absorption maxima.
Methodologies and Protocols
A thorough understanding of the computational and experimental methods is essential for interpreting the data and designing new studies.
A typical workflow for the DFT and TD-DFT calculation of photophysical properties of anthracene derivatives involves the following steps:
-
Ground State Geometry Optimization: The molecular structure of the anthracene derivative is optimized in its electronic ground state (S₀) using a chosen DFT functional and basis set. The B3LYP functional is a popular choice for polycyclic aromatic hydrocarbons, often providing a good balance between accuracy and computational cost.[3][7] Common basis sets include Pople-style basis sets like 6-31G(d) or 6-311G(d,p).[4][8]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable ground state structure.
-
Vertical Excitation Energy Calculation (TD-DFT): Using the optimized ground-state geometry, Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, which correspond to the absorption wavelengths (λ_abs).[1] This step also provides information about the nature of the electronic transitions (e.g., π→π*).
-
Excited State Geometry Optimization: To investigate the emission properties, the geometry of the first excited state (S₁) is optimized. This allows for the calculation of the emission wavelength (λ_em) from the energy difference between the optimized S₁ and S₀ states.
-
Solvent Effects: The influence of the solvent on the photophysical properties can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
Experimental validation is crucial for assessing the accuracy of the computational predictions. Standard experimental techniques include:
-
UV-Vis Absorption Spectroscopy: This technique is used to measure the absorption spectrum of the anthracene derivative in a specific solvent. The wavelength of maximum absorption (λ_abs) is a key parameter for comparison with TD-DFT results.
-
Fluorescence Spectroscopy: Fluorescence spectroscopy is used to measure the emission spectrum, providing the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φf). The quantum yield is a measure of the efficiency of the fluorescence process.
-
Time-Resolved Fluorescence Spectroscopy: This technique is used to measure the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.
Workflow for DFT Calculation of Photophysical Properties
The following diagram illustrates the typical workflow for calculating the photophysical properties of anthracene derivatives using DFT and TD-DFT.
References
- 1. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 3. nmas.org [nmas.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09290K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Electrochemical Performance of 9-(4-Bromophenyl)-10-phenylanthracene: A Comparative Guide for Advanced Material Research
In the rapidly advancing field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the selection of high-performance materials is paramount. 9-(4-Bromophenyl)-10-phenylanthracene, a key intermediate in OLED technology, possesses a unique molecular structure that influences its electrochemical and thermal properties.[1] This guide provides a comparative analysis of its anticipated electrochemical characteristics against other 9,10-disubstituted anthracene derivatives, supported by experimental data from peer-reviewed literature. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for material selection and in designing novel organic semiconductor materials.
Comparative Electrochemical Data
For a robust comparison, we present experimental data for a series of 9,10-disubstituted anthracene derivatives.[2][3] These compounds serve as excellent benchmarks to understand the structure-property relationships within this class of materials.
Table 1: Electrochemical and Thermal Properties of 9,10-Disubstituted Anthracene Derivatives
| Compound | R1 Substituent | R2 Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Decomposition Temperature (Td, °C) |
| 1a | Phenyl | Phenyl | -5.65 | -2.69 | 2.96 | 358 |
| 1b | Phenyl | 4-(trifluoromethyl)phenyl | -5.73 | -2.74 | 2.99 | 352 |
| 1c | Phenyl | 4-methoxyphenyl | -5.59 | -2.63 | 2.96 | 368 |
| 2a | 4-methoxyphenyl | Phenyl | -5.59 | -2.63 | 2.96 | 368 |
| 2b | 4-methoxyphenyl | 1-naphthalenyl | -5.62 | -2.65 | 2.97 | 371 |
| 2c | 4-methoxyphenyl | 2-naphthalenyl | -5.61 | -2.63 | 2.98 | 380 |
| 2d | 4-methoxyphenyl | 10-phenanthrenyl | -5.63 | -2.66 | 2.97 | 408 |
Data sourced from Lessard et al., Materials (Basel), 2019.[2][3]
Alternative Materials for Comparison
For a broader context, the electrochemical properties of two widely used materials in OLEDs, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB), are presented below.
Table 2: Electrochemical Properties of Common OLED Materials
| Compound | Common Name | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | -5.5 to -6.1 | -2.1 to -2.4 | 2.56 |
| N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine | NPB | -5.1 to -5.5 | -2.1 to -2.4 | ~2.3 |
Note: The range in HOMO and LUMO values for CBP and NPB is due to variations in experimental conditions and measurement techniques reported in the literature.
Experimental Protocols
The following sections detail the standard experimental procedures for the electrochemical characterization of organic materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of molecular species.
Experimental Setup:
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: Typically a 0.1 M solution of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) in an anhydrous, deoxygenated organic solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide).
-
Analyte Concentration: Approximately 1-10 mM.
Procedure:
-
The analyte is dissolved in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
A potential is swept linearly from a starting potential to a vertex potential and then back to the start.
-
The current response is measured as a function of the applied potential.
-
The scan rate (typically between 20 and 200 mV/s) can be varied to investigate the reversibility of the redox processes.
-
Ferrocene is often added as an internal standard at the end of the experiment to calibrate the potential of the reference electrode. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
Determination of HOMO and LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset potentials of the first oxidation (Eox, onset) and first reduction (Ered, onset) peaks in the cyclic voltammogram.
Calculations: The empirical formulas used for the calculation are:
-
HOMO (eV) = - [Eox, onset (V vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [Ered, onset (V vs Fc/Fc⁺) + 4.8]
Where Eox, onset and Ered, onset are the onset potentials for oxidation and reduction, respectively, calibrated against the Fc/Fc⁺ internal standard. The electrochemical band gap (Eg) can then be calculated as the difference between the LUMO and HOMO energy levels.
Visualizations
To further clarify the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry.
Caption: Logical relationship for HOMO/LUMO calculation.
References
- 1. innospk.com [innospk.com]
- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Blue Emitter Performance in OLEDs: Featuring 9-(4-Bromophenyl)-10-phenylanthracene Derivatives and Advanced Emitters
In the pursuit of highly efficient and stable blue Organic Light-Emitting Diodes (OLEDs), the performance of the emitter material is paramount. This guide provides a comparative analysis of blue-emitting materials, with a focus on fluorescent derivatives of 9,10-diphenylanthracene, for which 9-(4-Bromophenyl)-10-phenylanthracene serves as a key synthetic precursor, against advanced emitter technologies such as Thermally Activated Delayed Fluorescence (TADF) and phosphorescent emitters.
While this compound is a crucial building block in the synthesis of many high-performance organic electronic materials, it is not typically employed as the primary light-emitting dopant in OLEDs.[1] Its importance lies in the functionalization capabilities offered by the bromo-substituent, allowing for the creation of a wide array of 9,10-diphenylanthracene derivatives with tailored optoelectronic properties. For the purpose of this comparison, the performance of representative blue-fluorescent 9,10-diphenylanthracene derivatives will be considered as a benchmark for this class of materials.
Performance Comparison of Blue OLED Emitters
The following tables summarize the key performance metrics for various classes of blue OLED emitters, including fluorescent 9,10-diphenylanthracene derivatives, TADF emitters, and phosphorescent emitters.
Table 1: Performance of Blue Fluorescent 9,10-Diphenylanthracene Derivative-Based OLEDs
| Emitter Acronym/Name | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50 in hours @ initial luminance) |
| mCzAnBzt | Non-doped | 7.95 | Not Reported | (0.15, 0.07) | Not Reported |
| PhPC | Not Reported | 3.6 | Not Reported | (0.15, 0.05) | Not Reported |
| OC4PADN | Non-doped | Not Reported | Not Reported | (0.16, 0.14) | Not Reported |
| ADN:TBP | ADN | ~3.0 (cd/A) | >700 | (0.154, 0.232) | 4000 @ 700 cd/m² |
Table 2: Performance of Blue TADF Emitter-Based OLEDs
| Emitter Acronym/Name | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50 in hours @ initial luminance) |
| D6 | Not Reported | 19.5 | >1000 | (0.16, 0.20) | Not Reported |
| B10-based device | Not Reported | 20.2 | <1000 | (0.12, 0.13) | Not Reported |
| T2 | Doped | 4.7 | Not Reported | (0.151, 0.087) | Not Reported |
| 4CzIPN-CF3 | SimCP:oCF3-T2T | 23 | >1000 | (0.21, 0.41) | Not Reported |
Table 3: Performance of Blue Phosphorescent Emitter-Based OLEDs
| Emitter Acronym/Name | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50 in hours @ initial luminance) |
| Ir(ppy)3 based | Not Reported | ~20 | Not Reported | Greenish-Blue | >10,000 |
| Pt-based complexes | Not Reported | >20 | Not Reported | Deep Blue | Significantly improved lifetimes are being developed |
Experimental Protocols
The performance data presented in this guide is typically obtained through a standardized set of experimental procedures for the fabrication and characterization of OLED devices.
OLED Fabrication
A typical OLED fabrication process involves the sequential deposition of several organic and inorganic layers onto a transparent conductive substrate, most commonly Indium Tin Oxide (ITO) coated glass. The process is generally carried out in a high-vacuum environment to prevent contamination.
-
Substrate Cleaning: The ITO-coated glass substrates are meticulously cleaned using a sequence of solvents in an ultrasonic bath, followed by treatment with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
Deposition of Organic Layers: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), hole blocking layer (HBL), electron transport layer (ETL), and electron injection layer (EIL), are deposited via thermal evaporation. The emissive layer often consists of a host material doped with the emitter material at a specific concentration.
-
Cathode Deposition: A metallic cathode, typically a bilayer of a low work function metal like lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through thermal evaporation.
-
Encapsulation: To protect the device from degradation due to moisture and oxygen, it is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Characterization
Once fabricated, the OLEDs undergo a series of tests to evaluate their performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the device are measured simultaneously. A source measure unit is used to apply a voltage across the device and measure the resulting current density. The luminance (brightness) is measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum of the emitted light is recorded at a specific driving voltage or current density. From this spectrum, the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) are calculated to quantify the color of the emission.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted from the device to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time while driving the device at a constant current density. The lifetime is often reported as LT50, the time it takes for the luminance to decay to 50% of its initial value.[2]
Visualizing OLED Structure and Workflow
To better understand the concepts discussed, the following diagrams illustrate the typical structure of an OLED and the experimental workflow for its characterization.
References
Spectroscopic Profile of 9-(4-Bromophenyl)-10-phenylanthracene: A Comparative Analysis for Advanced Material Research
The introduction of a bromine atom onto one of the phenyl rings of the DPA core is anticipated to influence the electronic and photophysical properties of the molecule. The heavy atom effect of bromine can potentially enhance intersystem crossing, which may affect the fluorescence quantum yield and lifetime. Furthermore, the substitution pattern can induce changes in the molecular orbital energy levels, leading to shifts in the absorption and emission spectra.
Comparative Spectroscopic Data
To provide a predictive framework for the spectroscopic characteristics of 9-(4-Bromophenyl)-10-phenylanthracene, the following table summarizes key UV-Vis absorption and photoluminescence (PL) data for the parent compound, 9,10-diphenylanthracene (DPA), and a closely related isomer, 9-bromo-10-phenylanthracene.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f, ns) |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 372.5 | 14,000[1][2] | 426[3] | 0.90 - 1.0[2][4] | ~3 |
| Melt-grown Crystal | 268, 357, 377, 396 | Not Reported | 454 | Not Reported | Not Reported | |
| Solution-grown Crystal | 268, 362, 382, 403, 438 | Not Reported | 468 | Not Reported | Not Reported | |
| 9-Bromo-10-phenylanthracene | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 451.2 | 35,400 | Not Reported | 1.0[5] | Not Reported |
Note: Specific experimental data for this compound was not found in the surveyed literature. The data for 9-bromo-10-phenylanthracene is also limited. The values for DPA and other derivatives are provided for comparative purposes.
Experimental Protocols
To facilitate the empirical spectroscopic characterization of this compound, the following detailed experimental protocols for UV-Vis absorption and photoluminescence spectroscopy are provided.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε) of the compound in a suitable solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or tetrahydrofuran)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble and that does not absorb in the spectral region of interest (typically above 250 nm for anthracene derivatives).
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction.
-
Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λ_abs from the absorbance (A), concentration (c), and path length (l, typically 1 cm).
Photoluminescence (PL) Spectroscopy
Objective: To determine the excitation and emission maxima (λ_ex and λ_em), and the fluorescence quantum yield (Φ_F) of the compound.
Materials:
-
Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Solutions of the compound prepared for UV-Vis analysis
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, or DPA in cyclohexane).
Procedure:
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Place the cuvette with the sample solution in the fluorometer.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λ_em).
-
Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum. The peak(s) of this spectrum should correspond to the absorption maxima.
-
-
Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method):
-
Prepare a solution of the sample and a solution of a standard fluorophore with a known quantum yield (Φ_std). The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) and ideally matched.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_sample) and the standard (I_std) under identical experimental conditions (excitation wavelength, slit widths).
-
Record the absorbance of the sample (A_sample) and the standard (A_std) at the excitation wavelength using a UV-Vis spectrophotometer.
-
Note the refractive index of the solvents used for the sample (η_sample) and the standard (η_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
-
Visualizing the Process and Relationships
To further clarify the experimental workflow and the fundamental principles, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structure-property relationship in substituted anthracenes.
References
Anthracene vs. Fluorene: A Comparative Guide to Core Moieties in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
The performance of Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular design of the organic materials employed within their emissive and charge-transporting layers. Among the vast library of molecular building blocks, anthracene and fluorene have emerged as two of the most versatile and widely utilized core structures. Their rigid, planar frameworks provide a robust platform for tuning the photophysical and electronic properties through chemical modification. This guide offers a comparative analysis of anthracene and fluorene cores, supported by experimental data, to assist researchers in the selection and design of next-generation OLED materials.
Core Molecular and Photophysical Properties
Anthracene, a tricyclic aromatic hydrocarbon, and fluorene, a tricyclic aromatic hydrocarbon with a methylene bridge, form the foundation of many high-performance OLED materials.[1] While both are excellent chromophores, their distinct structural and electronic characteristics lead to different performance profiles.
Anthracene derivatives are well-known for their high photoluminescence quantum yields (PLQY) and excellent thermal and electronic stability, making them suitable for use as emitters in OLEDs.[2][3] They are particularly favored for developing efficient blue-emitting materials, a crucial component for full-color displays and white lighting.[4][5][6] The planarity of the anthracene core can sometimes lead to aggregation-induced quenching in the solid state, a challenge that is often addressed by introducing bulky substituents at the 9 and 10 positions to inhibit intermolecular π–π stacking.[3][5]
Fluorene derivatives are also considered promising emitters due to their good thermal stability, efficient charge transport properties, and high photoluminescence efficiency.[7] The 9-position of the fluorene core is readily functionalizable, allowing for the introduction of various substituents to tune the material's properties and prevent aggregation.[7][8] This versatility has led to the development of fluorene-based materials for a wide range of applications, including as emitters, hosts, and hole-transporting materials.[9][10][11]
Below is a summary of the intrinsic properties of the parent cores:
| Property | Anthracene | Fluorene |
| Molecular Formula | C₁₄H₁₀ | C₁₃H₁₀ |
| Molar Mass | 178.23 g/mol | 166.22 g/mol |
| Emission Color (unsubstituted) | Blue | Violet-Blue |
| Photoluminescence Quantum Yield (PLQY) in solution | ~0.27 - 0.36[12][13] | High, varies with substitution |
| Key Substitution Positions | 9, 10 | 2, 7, 9 |
Performance in OLED Devices: A Comparative Analysis
The true potential of these core structures is realized when they are incorporated into functional OLED devices. The following tables summarize the performance of various recently developed anthracene- and fluorene-based OLED materials, highlighting key metrics such as external quantum efficiency (EQE), current efficiency, power efficiency, and emission color.
Anthracene-Based OLED Performance
| Material | Role | EQEmax (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Ref. |
| CZm-AN-mPO | Emitter | 4.3 | 6.9 | 4.1 | Deep-Blue | [4] |
| mCzAnBzt | Emitter | 7.95 | - | - | (0.15, 0.07) | [5] |
| TPA-TAn-DMAC | Emitter | 4.9 | - | - | (0.14, 0.18) | [14] |
| mCz-TAn-CN | Emitter | 7.03 | - | - | (0.14, 0.12) | [15] |
| m2Cz-TAn-CN (doped) | Emitter | 7.28 | - | - | (0.14, 0.09) | [15] |
| CBZDPA | Emitter | 4.5 | - | - | (0.17, 0.17) | [16] |
| OXDDPA | Emitter | 4.0 | - | - | (0.16, 0.18) | [16] |
| 2-NaAn-1-PNa (doped) | Host | 8.3 | 9.3 | - | (0.133, 0.141) | [17] |
| BH-9PA (doped) | Host | - | 7.03 | - | Blue (468 nm) | [18] |
Fluorene-Based OLED Performance
| Material | Role | EQEmax (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Ref. |
| m-CF-PhCz | Host | 20.3 | 74.6 | - | (0.34, 0.62) | [19] |
| MS-OC (co-host) | Host | 27.1 | 80.0 | 113.0 | Yellow | [20] |
| 2M-DDF | HTL | - | 4.78 | - | - | [10] |
| PF-36SO30 | Emitter | 3.62 | - | - | (0.16, 0.06) | [21] |
| N,N-difluorenevinylaniline-based polymer | Emitter | 2.63 | 4.53 | 4.18 | (0.30, 0.32) | [22] |
Experimental Protocols
General Synthesis of Functionalized Cores (Suzuki Coupling)
A common method for functionalizing both anthracene and fluorene cores is the Palladium-catalyzed Suzuki coupling reaction.
-
Reactant Preparation : A mixture of a bromo-substituted anthracene or fluorene derivative (1.0 eq.), a boronic acid or boronic ester derivative (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degassing : The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., Nitrogen or Argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition : A palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq.), is added to the reaction mixture under the inert atmosphere.
-
Reaction : The mixture is heated to reflux (typically 80-110 °C) and stirred for 12-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired functionalized material.
General OLED Fabrication Protocol
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Layer Deposition : The organic layers and metal cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).
-
Encapsulation : After deposition, the devices are encapsulated under an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Measurement of Photoluminescence Quantum Yield (PLQY)
The PLQY of a material in solution or as a thin film is typically measured using an integrating sphere.
-
Sample Preparation : For solution measurements, the material is dissolved in a suitable solvent (e.g., toluene or dichloromethane) to a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength. For thin-film measurements, the material is deposited on a quartz substrate.
-
Measurement : The sample is placed inside an integrating sphere coupled to a spectrofluorometer. The excitation light source (e.g., a Xenon lamp passed through a monochromator) is directed onto the sample.
-
Data Collection : Two measurements are taken: one with the excitation beam hitting the sample directly, and another with the beam hitting a blank reference (solvent or substrate) within the sphere. The integrated intensity of the emission spectrum and the scattered excitation light are recorded for both measurements.
-
Calculation : The PLQY is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed. The integrating sphere ensures that emitted light in all directions is collected.
Visualizations
Caption: Basic chemical structures of anthracene and fluorene.
Caption: A typical multi-layer OLED device structure.
Caption: A simplified workflow for the Suzuki coupling reaction.
Conclusion: Anthracene vs. Fluorene
Both anthracene and fluorene cores are exceptional platforms for the development of high-performance OLED materials. The choice between them often depends on the specific application and desired properties.
Anthracene excels in producing materials with high luminescence efficiency, particularly in the deep-blue region of the spectrum.[4][5][14] Its rigid and highly conjugated structure is advantageous for achieving good color purity. However, its planarity necessitates careful molecular design with bulky side groups to prevent aggregation and maintain high performance in the solid state.
Fluorene offers greater synthetic versatility, especially at the C9 position, which allows for fine-tuning of solubility, thermal properties, and charge transport characteristics.[7][8] This has led to the development of outstanding fluorene-based host materials and hole transport materials that exhibit excellent device efficiencies and lifetimes.[10][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. scribd.com [scribd.com]
- 10. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. omlc.org [omlc.org]
- 13. researchgate.net [researchgate.net]
- 14. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Validating the Structure of 9-(4-Bromophenyl)-10-phenylanthracene Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 9-(4-Bromophenyl)-10-phenylanthracene and its derivatives. We will delve into the experimental protocols of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, presenting quantitative data and a comparative analysis to aid in the selection of the most appropriate methods for structural elucidation.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For complex aromatic systems such as this compound, a key intermediate in organic light-emitting diode (OLED) technology, confirming the exact connectivity and stereochemistry is paramount.[1][2] This guide will use this compound as the primary example and will draw comparisons with the closely related and well-characterized 9,10-diphenylanthracene.[3][4][5][6]
Data Presentation: A Head-to-Head Comparison
To facilitate a clear understanding of the data obtained from each technique, the following tables summarize the key spectroscopic and crystallographic parameters for this compound and the comparative compound, 9,10-diphenylanthracene.
Table 1: Spectroscopic Data for Structural Validation
| Technique | This compound | 9,10-diphenylanthracene (for comparison) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.67 – 8.61 (m, 2H), 7.71 – 7.65 (m, 2H), 7.64 – 7.56 (m, 5H), 7.45 – 7.37 (m, 4H)[7] | δ 7.65-7.55 (m, 8H, Ar-H), 7.40-7.30 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | Predicted values based on related structures and computational models. | Data available in spectral databases. |
| Mass Spectrometry (EI) | Calculated for C₂₀H₁₃Br: 333.22, Found [M+]: 332.30[7] | Molecular Ion (M+): m/z 330.14 |
Table 2: Crystallographic Data for Structural Validation
| Parameter | This compound | 9,10-diphenylanthracene (DPA-Melt Polymorph)[3] |
| Crystal System | Not available in searched literature | Monoclinic |
| Space Group | Not available in searched literature | P2₁/n |
| Unit Cell Dimensions | Not available in searched literature | a = 9.45 Å, b = 14.12 Å, c = 13.58 Å, β = 104.2° |
| Key Bond Lengths/Angles | Not available in searched literature | Dihedral angle (Phenyl-Anthracene): ~87.5-93.1°[3] |
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide detailed protocols for the key experiments used in the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[8]
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical and should be one in which the compound is highly soluble and does not have overlapping signals with the analyte.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 12-15 ppm.
-
Use a pulse angle of 30-90 degrees.
-
Set the relaxation delay to 1-5 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several thousand) and a longer acquisition time are necessary.[9]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the spectrum using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms. For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[10]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable clues about its structure.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in the microgram to nanogram range) into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in a high vacuum environment.
-
-
Ionization:
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.
-
Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, which can be pieced together to deduce the structure. For aromatic compounds, the molecular ion peak is often quite stable and prominent.
-
Single Crystal X-ray Crystallography
This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][12][13]
Protocol for Single Crystal X-ray Crystallography:
-
Crystal Growth:
-
This is often the most challenging step. High-quality, single crystals of the purified compound are required.
-
Common methods for growing crystals of organic compounds include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[14] The choice of solvent is crucial.[14]
-
A suitable crystal for analysis should be well-formed with sharp edges and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).[14]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
A detector (such as a CCD or CMOS detector) records the positions and intensities of the diffracted spots.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson methods). This initial model of the electron density is then used to build a molecular model.
-
The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental diffraction data to obtain the final, accurate crystal structure.[12]
-
Visualization of Experimental Workflows
To better illustrate the processes involved in structural validation, the following diagrams, created using the DOT language, outline the workflows for NMR spectroscopy and single crystal X-ray crystallography.
Comparison of Alternatives
While NMR, MS, and X-ray crystallography are the primary tools for structural validation, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. For aromatic compounds, characteristic C-H stretching and bending vibrations can be observed.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for characterizing the electronic properties of conjugated systems like anthracene derivatives. The absorption and emission spectra can be sensitive to substitution patterns.[1]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR spectra, molecular geometries, and other properties. Comparing experimental data with computed values can provide additional confidence in the structural assignment.
Conclusion
The structural validation of this compound derivatives requires a multi-technique approach. NMR spectroscopy provides the foundational understanding of the molecular framework in solution, while mass spectrometry confirms the molecular weight and elemental composition. For an unambiguous determination of the three-dimensional structure in the solid state, single crystal X-ray crystallography is the gold standard. By combining the data from these powerful analytical methods, researchers can confidently elucidate the structures of novel compounds, paving the way for their application in materials science and drug discovery.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. innospk.com [innospk.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 9,10-Diphenylanthracene | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9,10-Diphenylanthracene - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. careerendeavour.com [careerendeavour.com]
- 10. researchgate.net [researchgate.net]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. mkuniversity.ac.in [mkuniversity.ac.in]
- 14. How To [chem.rochester.edu]
Benchmarking OLED Efficiency: A Comparative Guide Centered on 9-(4-Bromophenyl)-10-phenylanthracene Derivatives
For Immediate Release
In the rapidly advancing field of organic electronics, the quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. This guide provides a comparative benchmark of OLED efficiency, with a focus on derivatives of the key intermediate, 9-(4-Bromophenyl)-10-phenylanthracene. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering an objective comparison of performance with supporting experimental data.
The Central Role of this compound
This compound (CAS 625854-02-6) is a crucial building block in the synthesis of advanced materials for OLEDs.[1] Its anthracene core possesses inherent luminescent properties, while the bromophenyl group provides a reactive site for cross-coupling reactions.[1] This allows for the functionalization of the molecule to create a diverse range of emitters and host materials with tailored optoelectronic properties for enhanced device performance.[1] While this compound is typically a precursor, the performance of OLEDs incorporating its derivatives provides a valuable benchmark for its potential in next-generation displays and lighting.
Comparative Performance of Anthracene Derivative-Based OLEDs
The efficiency of OLEDs is commonly evaluated based on several key metrics: External Quantum Efficiency (EQE), which is the ratio of photons emitted to electrons injected; Luminous Efficacy, a measure of the brightness achieved for a given power input; and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. The following tables summarize the performance of various OLEDs employing derivatives of 9,10-diphenylanthracene as either the emitting dopant or the host material.
Table 1: Performance of Blue Fluorescent OLEDs with Anthracene-Based Emitters
| Emitter Material | Role | Max. EQE (%) | Max. Luminous Efficacy (cd/A) | CIE Coordinates (x, y) |
| 9-(4-(10-phenylanthracene-9-yl)phenyl)-9H-carbazole (PhPC) | Emitter | 3.6 | 1.8 | (0.15, 0.05)[2] |
| Phenanthroimidazole−anthracene derivative (PIAnCN) | Non-doped Emitter | 9.44 | Not Reported | (0.14, 0.19)[3] |
| ICz-An-PPI | Doped Emitter | 4.6 | 5.83 | (0.148, 0.078)[4] |
| IP-An-PPI | Doped Emitter | 7.51 | Not Reported | (0.150, 0.118)[4] |
Table 2: Performance of Blue OLEDs with Anthracene-Based Host Materials
| Host Material | Dopant | Max. Luminous Efficacy (cd/A) | Emission Peak (nm) |
| 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | DSA-Ph | 7.03 | 468[5][6] |
| 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | BD-6MDPA | 6.60 | 464[5][6] |
Experimental Protocols
The fabrication of OLED devices is a multi-step process requiring precise control over layer thickness and deposition conditions. A general protocol for the fabrication of a small molecule OLED via thermal evaporation is outlined below.
General OLED Fabrication Protocol
A typical small molecule blue organic light-emitting diode is fabricated using a thermal evaporation system.[7] The process begins with the sequential deposition of various organic layers and a final metallic cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate. The structure often consists of:
-
Substrate Cleaning: The ITO-coated glass substrate is subjected to a rigorous cleaning procedure, often including sonication in various solvents and treatment with ozone to remove organic contaminants.[7]
-
Hole Injection Layer (HIL): A material such as 2-TNATA is deposited onto the ITO to facilitate the injection of holes.[7]
-
Hole Transport Layer (HTL): A layer of a material like NPB is then deposited to efficiently transport holes towards the emissive layer.[7]
-
Emissive Layer (EML): The light-emitting layer is created by co-evaporating a host material and a dopant emitter. For example, a derivative of this compound could be used as the host or dopant.[5][6]
-
Electron Transport Layer (ETL): A material such as Alq3 is deposited to transport electrons from the cathode to the emissive layer.[5][6]
-
Electron Injection Layer (EIL): A thin layer of a material like Lithium Fluoride (LiF) is often used to improve electron injection from the cathode.[7]
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited on top of the organic stack.[7]
The entire fabrication process is carried out under high vacuum conditions to prevent contamination of the organic layers.[7]
Visualizing the OLED Fabrication Workflow
The following diagram illustrates the logical flow of the OLED fabrication process described above.
Caption: A flowchart illustrating the key stages in the fabrication of an OLED device.
Signaling Pathway of Electroluminescence
The fundamental principle of OLED operation involves the radiative recombination of charge carriers within the emissive layer. The diagram below depicts this signaling pathway.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. media.neliti.com [media.neliti.com]
Unraveling the Link Between Molecular Architecture and Performance in Anthracene-Based OLED Emitters
A comparative guide for researchers and drug development professionals on the rational design of high-efficiency deep-blue fluorescent emitters.
The quest for stable and efficient deep-blue organic light-emitting diodes (OLEDs) is a critical focus in display and lighting technology. Anthracene, a well-known polycyclic aromatic hydrocarbon, serves as a robust backbone for the development of blue-emitting materials. However, the performance of anthracene-based emitters in OLED devices is intrinsically linked to their molecular structure. Strategic modifications to the anthracene core can profoundly influence their photophysical properties and, consequently, the efficiency, color purity, and longevity of the devices. This guide provides a comparative analysis of three rationally designed anthracene derivatives, highlighting how subtle changes in molecular structure translate to significant differences in device performance. The insights presented are supported by comprehensive experimental data and detailed protocols to aid researchers in the design of next-generation organic electronic materials.
Performance Comparison of Anthracene Emitters
The following table summarizes the key performance metrics of three anthracene-based emitters:
-
pCzphAnBzt : 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
-
mCzAnBzt : 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
-
m2CzAnBzt : 4-(10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile
These molecules were designed to investigate the effects of linking topology and steric hindrance on the optoelectronic properties of the anthracene core.
| Property | pCzphAnBzt | mCzAnBzt | m2CzAnBzt |
| Photophysical Properties | |||
| PL Peak (DCM, nm)[1] | 446 | 434 | 436 |
| PL Peak (Film, nm)[1] | 451 | 441 | 443 |
| PLQY (Film) (%)[1] | 75.8 | 85.1 | 82.3 |
| HOMO (eV)[1] | -5.78 | -5.86 | -5.95 |
| LUMO (eV)[1] | -2.73 | -2.75 | -2.78 |
| Electroluminescence Performance | |||
| Max. EQE (%)[1] | 5.61 | 7.95 | 6.83 |
| Current Efficiency (cd A⁻¹)[1] | 4.33 | 6.15 | 5.28 |
| Power Efficiency (lm W⁻¹)[1] | 3.65 | 5.19 | 4.42 |
| Turn-on Voltage (V)[1] | 3.2 | 3.2 | 3.2 |
| CIE Coordinates (x, y)[1] | (0.15, 0.10) | (0.15, 0.07) | (0.15, 0.08) |
Structure-Performance Relationship
The data clearly demonstrates that modifying the connectivity of the carbazole donor group and introducing steric hindrance significantly impacts the device performance.
Caption: Molecular structure modifications and their impact on OLED performance.
Experimental Protocols
Detailed methodologies for the synthesis of the anthracene emitters and the fabrication of the OLED devices are provided below.
Synthesis of Anthracene Emitters
The synthesis of pCzphAnBzt , mCzAnBzt , and m2CzAnBzt was accomplished through Suzuki coupling reactions.[1] The general procedure is as follows:
-
Preparation of the Boronic Ester Intermediate: 9-Bromoanthracene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (like potassium acetate) in a suitable solvent (e.g., dioxane) under an inert atmosphere. The reaction mixture is heated to reflux for several hours. After cooling, the product, 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene, is isolated and purified.
-
Suzuki Coupling Reaction: The appropriate carbazole-substituted aryl bromide (e.g., 4-(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)bromobenzene for pCzphAnBzt) is reacted with the anthracene boronic ester intermediate from step 1. The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (such as K₂CO₃) in a mixture of solvents (e.g., toluene, ethanol, and water). The reaction is carried out under an inert atmosphere at reflux for 24 hours.
-
Purification: After the reaction is complete, the crude product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel followed by recrystallization or sublimation to yield the desired high-purity emitter.
OLED Device Fabrication
The non-doped OLEDs were fabricated using a thermal evaporation method onto pre-cleaned indium tin oxide (ITO) coated glass substrates.[1] The device structure was as follows:
ITO / HATCN (15 nm) / TAPC (50 nm) / TCTA (5 nm) / Emitter (20 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (150 nm)
Where:
-
ITO: Indium tin oxide (Anode)
-
HATCN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (Hole Injection Layer)
-
TAPC: 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (Hole Transport Layer)
-
TCTA: Tris(4-carbazoyl-9-ylphenyl)amine (Exciton Blocking Layer)
-
Emitter: pCzphAnBzt, mCzAnBzt, or m2CzAnBzt (Emissive Layer)
-
TmPyPB: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (Electron Transport Layer)
-
LiF: Lithium fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
The fabrication process involved the sequential deposition of the organic layers and the metal cathode in a high-vacuum chamber (typically < 5 × 10⁻⁴ Pa). The deposition rates and thicknesses of the layers were monitored in real-time using quartz crystal monitors. The active area of the devices was defined by a shadow mask. All measurements of the device characteristics were performed under ambient conditions without encapsulation.
References
Safety Operating Guide
Proper Disposal of 9-(4-Bromophenyl)-10-phenylanthracene: A Guide for Laboratory Professionals
For immediate reference, treat 9-(4-Bromophenyl)-10-phenylanthracene as a halogenated organic hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
This guide provides essential safety and logistical information for the proper disposal of this compound, a brominated aromatic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Chemical and Hazard Data Summary
Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS), detailed quantitative data is limited. However, based on its chemical class (brominated aromatic hydrocarbon), the following hazard profile can be inferred. Always handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
| Parameter | Value/Information | Source/Justification |
| Chemical Name | This compound | - |
| CAS Number | 625854-02-6 | - |
| Chemical Class | Halogenated Aromatic Hydrocarbon | Chemical Structure |
| Primary Hazards | Likely toxic, potential environmental hazard. | General classification of brominated aromatic compounds. |
| Physical State | Solid | General knowledge of similar compounds. |
| Disposal Category | Hazardous Waste (Halogenated Organic) | Best practice for brominated compounds.[1][2] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the standard steps for the safe disposal of this compound waste. This includes pure, unused compound, contaminated labware (e.g., vials, spatulas), and solutions containing the compound.
Materials:
-
Designated hazardous waste container (clearly labeled "Halogenated Organic Waste")
-
Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves (e.g., nitrile), lab coat
-
Chemical fume hood
-
Waste labels (provided by your institution's EHS department)
-
Spill kit for organic compounds
Procedure:
-
Waste Segregation:
-
Containerizing Waste:
-
Solid Waste: Collect solid this compound and contaminated disposable items (e.g., weighing paper, gloves) in a designated, compatible solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a sealable, chemically compatible liquid waste container (e.g., a glass or polyethylene bottle). Do not overfill the container; leave at least 10% headspace.
-
Empty Containers: The original container of this compound must be handled as hazardous waste unless triple-rinsed with a suitable solvent.[2][3] The rinsate must be collected and disposed of as halogenated organic waste.[2] After proper rinsing and removal of the label, the container may be disposed of as regular lab glass.[3]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream with their approximate concentrations.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][4] This area should be away from ignition sources and incompatible chemicals.
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (consult your EHS guidelines, often not to exceed one year), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[1]
-
Complete any required waste pickup forms accurately and completely.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical before handling.
References
Comprehensive Safety and Handling Guide for 9-(4-Bromophenyl)-10-phenylanthracene
This guide provides essential safety and logistical information for the handling and disposal of 9-(4-Bromophenyl)-10-phenylanthracene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Standard laboratory coat. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or in case of poor ventilation. |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is required when weighing or transferring the solid compound to prevent inhalation of dust particles.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled.
3. Handling the Solid:
-
Before use, visually inspect the container for any damage or leaks.
-
Carefully open the container in a fume hood to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that generates dust.
-
Close the container tightly after each use.
4. Spills and Decontamination:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then wash with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
As a halogenated aromatic hydrocarbon, this compound must be disposed of as hazardous waste.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
The container must be sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Waste Segregation:
-
Do not mix this waste with non-halogenated organic waste. Proper segregation is crucial for correct disposal and can prevent costly and environmentally harmful disposal methods.
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
The waste will be sent to an approved waste disposal plant for incineration or other appropriate treatment.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
This comprehensive guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
